4-(2-Bromophenyl)butanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSZDDKXBDHOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70537055 | |
| Record name | 4-(2-Bromophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70537055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90841-47-7 | |
| Record name | 4-(2-Bromophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70537055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 4-(2-Bromophenyl)butanoic Acid
This document provides a comprehensive overview of the chemical and physical properties of this compound, a molecule of interest in organic synthesis and as a potential intermediate in drug discovery. The information is compiled to serve as a technical resource, presenting available data, experimental contexts, and potential reactivity pathways.
Core Chemical and Physical Properties
This compound is an aromatic carboxylic acid. Its core structure consists of a benzene ring substituted with a bromine atom and a butanoic acid chain at the ortho position. This substitution pattern distinguishes it from its isomers, such as the more commonly documented 4-(4-bromophenyl)butanoic acid.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |
| Molecular Weight | 243.10 g/mol | [1][2] |
| Exact Mass | 241.99424 g/mol | [1][2] |
| CAS Number | 90841-47-7 | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid (inferred from isomers) | [3] |
| Melting Point | Not available | [4] |
| Boiling Point | Not available | [4] |
| Solubility | Soluble in organic solvents, slightly soluble in water (inferred) | [3] |
Spectroscopic and Analytical Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following identifiers and available data are key for analytical purposes.
| Data Type | Identifier / Information | Source |
| InChI | InChI=1S/C10H11BrO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) | [1][2] |
| InChIKey | GUSZDDKXBDHOLW-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC=C(C(=C1)CCCC(=O)O)Br | [1] |
| Mass Spectrometry | GC-MS data is available. | [1][2] |
| ¹³C NMR Spectroscopy | Spectral data has been recorded. | [1] |
Synthesis and Purification Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the provided search results, a common method for synthesizing the related isomer, 4-(4-bromophenyl)butanoic acid, is the Clemmensen reduction of the corresponding keto-acid. This procedure serves as a representative example for this class of compounds.
Example Protocol: Synthesis of 4-(4-Bromophenyl)butanoic Acid
This protocol details the reduction of 3-(4-bromobenzoyl)propionic acid to 4-(4-bromophenyl)butanoic acid.
Materials:
-
3-(4-Bromobenzoyl)propionic acid (or 4-(4-bromophenyl)-4-oxobutanoic acid)
-
Zinc powder
-
Mercuric chloride (HgCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
Amalgamated Zinc Preparation: Stir zinc powder (13.0 g, 200 mmol) with mercuric chloride (1.00 g, 4.8 mmol) in a solution of water (10 mL) and concentrated HCl (0.6 mL) for 5 minutes.
-
Reaction Setup: Decant the liquid from the amalgamated zinc. To the zinc, add toluene (20 mL), concentrated HCl (20 mL), and water (8 mL).
-
Reduction: Add 4-(4-bromophenyl)-4-oxobutanoic acid (2.55 g, 10.5 mmol) to the mixture. Heat the reaction at reflux (100 °C) for 24 hours.
-
Maintenance: During the reflux period, add an additional 1 mL of concentrated HCl every 6 hours to maintain acidic conditions.[5][6]
-
Workup: After 24 hours, allow the reaction to cool to room temperature and filter the mixture. Separate the organic layer and remove the solvent under reduced pressure.
-
Purification: The crude product, which may appear as a clear liquid that crystallizes upon cooling, is purified by silica gel column chromatography using an eluent of ethyl acetate/hexane (1:3 v/v).[5][6]
References
- 1. This compound | C10H11BrO2 | CID 13330230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. chembk.com [chembk.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. 4-(4-BROMOPHENYL)BUTANOIC ACID | 35656-89-4 [chemicalbook.com]
An In-depth Technical Guide to 4-(2-Bromophenyl)butanoic Acid
CAS Number: 90841-47-7
This technical guide provides a comprehensive overview of 4-(2-Bromophenyl)butanoic acid, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's properties, synthesis, and potential applications, supported by experimental protocols and data visualizations.
Compound Identification and Properties
This compound is a substituted aromatic carboxylic acid. Its chemical structure, characterized by a bromophenyl group attached to a butanoic acid chain, makes it a valuable building block in organic synthesis, particularly for the development of more complex molecules with potential pharmaceutical applications.
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citation(s) |
| CAS Number | 90841-47-7 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-(o-bromophenyl)butyric acid, 2-Bromobenzenebutanoic acid | [1] |
| Computed XLogP3 | 2.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
Spectroscopic Data
¹H NMR Data for 4-(4-Bromophenyl)butanoic acid (300 MHz, CDCl₃):
-
δ (ppm): 7.40 (2H, d, J = 8.4 Hz, ArH), 7.06 (2H, d, J = 8.4 Hz, ArH), 2.63 (2H, t, J = 7.8 Hz, CH₂), 2.36 (2H, t, J = 7.2 Hz, CH₂), 1.97 (2H, dt, J = 7.2, 7.8 Hz, CH₂)[2]
Mass Spectrometry Data for 4-(4-Bromophenyl)butanoic acid (ESI-quadrupole):
-
m/z calculated for C₁₀H₁₁BrO₂ [M-H]⁻: 241.99, 243.99. Found: 241.0 (100%), 243.0 (98%)[2]
Synthesis of this compound
A common and effective method for the synthesis of 4-arylbutanoic acids is the Clemmensen reduction of the corresponding 4-aryl-4-oxobutanoic acid.[3][4][5] This method is particularly useful for the reduction of aryl-alkyl ketones.[6][7] The following protocol is a representative procedure adapted from the synthesis of the isomeric 4-(4-bromophenyl)butanoic acid and is expected to yield the target compound, this compound, from its corresponding keto-acid precursor, 3-(2-bromobenzoyl)propionic acid.
Proposed Synthesis Workflow
The synthesis of this compound can be achieved in two main stages: a Friedel-Crafts acylation to form the keto-acid precursor, followed by a Clemmensen reduction.
Experimental Protocol: Clemmensen Reduction
This protocol details the reduction of the keto-acid precursor to the final product.
Materials:
-
3-(2-Bromobenzoyl)propionic acid
-
Zinc powder
-
Mercury(II) chloride (HgCl₂)
-
Concentrated Hydrochloric acid (HCl)
-
Toluene
-
Water
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Preparation of Zinc Amalgam: In a flask, stir zinc powder (13.0 g, 200 mmol) and mercury(II) chloride (1.00 g, 4.80 mmol) with water (10 mL) and concentrated HCl (0.6 mL) for 5 minutes. Decant the liquid to obtain the zinc amalgam.[2]
-
Reaction Setup: To the flask containing the zinc amalgam, add toluene (20 mL), concentrated HCl (20 mL), and water (8 mL).[2]
-
Reduction: Add 3-(2-bromobenzoyl)propionic acid (10.5 mmol) to the reaction mixture. Heat the mixture to reflux at 100°C for 24 hours. During the reflux, add an additional 1 mL of concentrated HCl every 6 hours.[2]
-
Work-up: After 24 hours, allow the reaction to cool to room temperature. Filter the mixture to remove any remaining solids. Separate the organic layer from the aqueous layer.
-
Purification: Remove the toluene from the organic layer under reduced pressure to yield a crude product. The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 1:3 v/v) as the eluent to afford pure this compound.[2]
Applications in Drug Development and Research
While specific biological activities for this compound are not extensively documented, related phenylalkanoic acid derivatives are recognized as important intermediates in pharmaceutical synthesis.[8] The presence of the bromo- and carboxylic acid functional groups allows for a variety of chemical modifications, making it a versatile scaffold for the synthesis of more complex molecules.
Potential as a Pharmaceutical Intermediate
The structure of this compound makes it a suitable starting material for the synthesis of various active pharmaceutical ingredients (APIs). The bromine atom can be replaced or used in cross-coupling reactions to introduce new functionalities, while the carboxylic acid group can be converted to esters, amides, or other derivatives.
Analogous Biological Activities
Although no specific biological activity has been reported for this compound, some related butanoic acid derivatives have shown interesting pharmacological properties. For instance, 4-phenyl-3-butenoic acid has been identified as a histone deacetylase (HDAC) inhibitor with anti-tumorigenic properties.[9] This suggests that derivatives of phenylbutanoic acid could be explored for their potential as enzyme inhibitors in various therapeutic areas. Further research is required to determine if this compound or its derivatives possess similar activities.
Conclusion
This compound is a valuable chemical intermediate with the CAS number 90841-47-7. While specific applications and biological activities are yet to be fully explored, its chemical structure provides a versatile platform for the synthesis of more complex molecules. The synthetic route via Clemmensen reduction of its keto-acid precursor is a well-established and reliable method. This guide provides essential technical information for researchers and scientists working with this compound, laying the groundwork for future investigations into its potential applications in drug discovery and development.
References
- 1. This compound | C10H11BrO2 | CID 13330230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. careers360.com [careers360.com]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. usbio.net [usbio.net]
An In-depth Technical Guide to the Synthesis of 4-(2-Bromophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for 4-(2-bromophenyl)butanoic acid, a valuable building block in the development of novel pharmaceutical agents and other specialized chemical compounds. This document outlines the core synthetic strategy, presents detailed experimental protocols, and summarizes key quantitative data for the synthesis of this ortho-substituted phenylalkanoic acid.
Introduction
This compound is a key intermediate in organic synthesis, particularly in the preparation of molecules with potential therapeutic applications. Its structure, featuring a butanoic acid chain attached to a brominated benzene ring at the ortho position, allows for a variety of subsequent chemical modifications. This guide focuses on a robust two-step synthetic pathway commencing from commercially available 2-bromobenzaldehyde.
Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process:
-
Knoevenagel Condensation and Subsequent Reduction/Hydrolysis: 2-Bromobenzaldehyde is first condensed with a malonic acid derivative, followed by reduction and hydrolysis to yield the key intermediate, 3-(2-bromophenyl)propanoic acid.
-
Arndt-Eistert Homologation: The resulting 3-(2-bromophenyl)propanoic acid undergoes a one-carbon chain extension via the Arndt-Eistert reaction to afford the final product, this compound.
This pathway is advantageous as it allows for the specific construction of the ortho-isomer, avoiding the regioselectivity issues often encountered with methods like Friedel-Crafts acylation on bromobenzene.
Experimental Protocols
Synthesis of 3-(2-Bromophenyl)propanoic Acid
This procedure is adapted from a patented industrialized method, ensuring scalability and high yield.[1][2]
Reaction Scheme:
Caption: Synthesis of 3-(2-Bromophenyl)propanoic acid.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Bromobenzaldehyde | C₇H₅BrO | 185.02 |
| Isopropylidene malonate | C₆H₈O₄ | 144.12 |
| Triethylamine | C₆H₁₅N | 101.19 |
| Formic acid | CH₂O₂ | 46.03 |
| Hydrochloric acid (conc.) | HCl | 36.46 |
| Ethyl acetate | C₄H₈O₂ | 88.11 |
| n-Heptane | C₇H₁₆ | 100.21 |
Procedure:
-
In a suitable reaction vessel, add triethylamine (5.26 equivalents) and cool to 15-40 °C.
-
Slowly add formic acid (13.2 equivalents) to the triethylamine.
-
To the resulting clear solution, add isopropylidene malonate (1.09 equivalents) and 2-bromobenzaldehyde (1.0 equivalent).
-
Heat the reaction mixture to 95-100 °C and stir for 2-4 hours.
-
Monitor the reaction completion by a suitable chromatographic technique (e.g., TLC or GC).
-
Cool the mixture to 20-35 °C and quench the reaction by adding water, followed by concentrated hydrochloric acid to acidify the solution.
-
Stir the mixture for 2-3 hours at 15-35 °C.
-
Filter the resulting precipitate and dry the solid to obtain the crude product.
-
Purify the crude 3-(2-bromophenyl)propanoic acid by recrystallization from an ethyl acetate/n-heptane solvent system to yield the pure product.[1][2]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 73% | [1] |
| Purity | 98% | [1] |
| Melting Point | 98-102 °C |
Synthesis of this compound via Arndt-Eistert Homologation
Reaction Scheme:
Caption: Arndt-Eistert homologation of 3-(2-bromophenyl)propanoic acid.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 3-(2-Bromophenyl)propanoic acid | C₉H₉BrO₂ | 229.07 |
| Thionyl chloride | SOCl₂ | 118.97 |
| Diazomethane (in diethyl ether) | CH₂N₂ | 42.04 |
| Silver(I) oxide | Ag₂O | 231.74 |
| Dioxane | C₄H₈O₂ | 88.11 |
| Water | H₂O | 18.02 |
Procedure:
Warning: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Acid Chloride Formation: Convert 3-(2-bromophenyl)propanoic acid to its corresponding acid chloride by reacting it with an excess of thionyl chloride. This reaction is typically performed at reflux, and the excess thionyl chloride is removed by distillation.
-
Diazoketone Formation: Dissolve the crude 3-(2-bromophenyl)propanoyl chloride in a suitable anhydrous solvent (e.g., diethyl ether). Cool the solution in an ice bath and slowly add a solution of diazomethane in diethyl ether until the yellow color of diazomethane persists. Stir the reaction mixture at 0 °C for a few hours.
-
Wolff Rearrangement: To a solution of the crude diazoketone in a solvent such as dioxane, add water and a catalytic amount of silver(I) oxide. Heat the mixture to induce the Wolff rearrangement. The reaction progress can be monitored by the evolution of nitrogen gas.
-
Work-up and Purification: After the reaction is complete, cool the mixture, filter off the catalyst, and acidify the filtrate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.
Expected Quantitative Data (Estimated based on typical Arndt-Eistert reactions):
| Parameter | Expected Value |
| Yield | 50-70% |
| Physical State | Solid |
Alternative Synthetic Pathway: Friedel-Crafts Acylation and Clemmensen Reduction
An alternative, though likely lower-yielding for the ortho isomer, pathway involves the Friedel-Crafts acylation of bromobenzene with succinic anhydride, followed by a Clemmensen reduction of the resulting keto-acid.
Reaction Scheme:
Caption: Alternative synthesis via Friedel-Crafts acylation and Clemmensen reduction.
The primary drawback of this method is the poor regioselectivity of the Friedel-Crafts acylation on bromobenzene, which predominantly yields the para-substituted product. Separation of the ortho and para isomers can be challenging and would lead to a low overall yield of the desired this compound.
Conclusion
This technical guide has detailed a practical and scalable two-step synthesis for this compound, starting from 2-bromobenzaldehyde. The outlined pathway, involving a Knoevenagel-type condensation followed by an Arndt-Eistert homologation, provides a reliable method for obtaining the desired ortho-isomer. While an alternative route via Friedel-Crafts acylation exists, it is hampered by low regioselectivity. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.
References
Spectroscopic Analysis of 4-(2-Bromophenyl)butanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4-(2-Bromophenyl)butanoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document combines available mass spectrometry data with a thorough theoretical analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Molecular Structure and Spectroscopic Overview
This compound is a halogenated aromatic carboxylic acid with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol .[1] Its structure, consisting of a brominated phenyl ring attached to a butanoic acid chain, gives rise to a unique spectroscopic fingerprint. This guide will detail the expected signals in ¹H NMR and ¹³C NMR, characteristic absorption bands in IR spectroscopy, and the fragmentation pattern in mass spectrometry.
A general workflow for the spectroscopic analysis of a compound like this compound is outlined below.
Caption: Workflow for Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the butanoic acid chain.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | - | 1H |
| Aromatic Protons | 7.1 - 7.6 | Multiplet | 7.0 - 8.0 | 4H |
| -CH₂- (adjacent to phenyl) | 2.8 - 3.0 | Triplet | ~7.5 | 2H |
| -CH₂- (adjacent to -COOH) | 2.4 - 2.6 | Triplet | ~7.5 | 2H |
| -CH₂- (middle of chain) | 1.9 - 2.2 | Multiplet (quintet/sextet) | ~7.5 | 2H |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C=O) | 175 - 185 |
| Aromatic C-Br | 120 - 125 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-C (ipso) | 138 - 142 |
| -CH₂- (adjacent to phenyl) | 33 - 37 |
| -CH₂- (adjacent to -COOH) | 30 - 34 |
| -CH₂- (middle of chain) | 25 - 29 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the carboxylic acid functional group and the substituted benzene ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |
| C-Br Stretch | 500 - 600 | Medium |
Mass Spectrometry (MS)
A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.[2] The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule, which is crucial for its identification.
| m/z Value | Interpretation |
| 244/242 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). |
| 185/183 | Loss of the butanoic acid side chain, [M - C₄H₇O₂]⁺. |
| 171/169 | Loss of the carboxyl group, [M - COOH]⁺. |
| 91 | Tropylium ion, a common fragment in alkylbenzenes. |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data discussed. These should be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation : Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative proton ratios.
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
IR Spectroscopy
-
Sample Preparation :
-
Solid (KBr pellet) : Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid (ATR) : Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition :
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is reported in terms of transmittance or absorbance as a function of wavenumber.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Separation :
-
Inject the sample into the GC.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Apply a temperature program to separate the components of the sample. For example, start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
MS Analysis :
-
The eluent from the GC is directed into the ion source of the mass spectrometer (typically Electron Ionization, EI, at 70 eV).
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
Conclusion
This technical guide provides a comprehensive overview of the key spectroscopic features of this compound. While experimental NMR and IR data are not widely available, the predicted spectra, in conjunction with the available mass spectrometry data, offer a solid foundation for the characterization of this compound. The provided experimental protocols serve as a starting point for researchers to obtain high-quality spectroscopic data for their samples.
References
Solubility Profile of 4-(2-Bromophenyl)butanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-Bromophenyl)butanoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on providing a framework for solubility determination, including established experimental protocols and qualitative information derived from analogous compounds.
Introduction
This compound is a halogenated aromatic carboxylic acid. Its solubility in various organic solvents is a critical parameter in a range of applications, including organic synthesis, purification, formulation development, and analytical method development. Understanding its solubility behavior allows for the rational selection of solvents for reaction media, extraction, and crystallization processes, which are fundamental to achieving high purity and yield in chemical manufacturing and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |
| Molecular Weight | 243.10 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| CAS Number | 90841-47-7 | [1][2] |
Solubility Data
Quantitative Solubility Data
A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of such data highlights a knowledge gap and underscores the importance of the experimental determination of these values for specific applications.
Qualitative Solubility Information
While specific data for the 2-bromo isomer is unavailable, information on the closely related isomer, 4-(4-Bromophenyl)butanoic acid, can provide a useful qualitative estimate. 4-(4-Bromophenyl)butanoic acid is reported to be soluble in organic solvents such as alcohols, ketones, and esters, and slightly soluble in water[3]. This suggests that this compound is likely to exhibit similar solubility behavior, being soluble in polar organic solvents and sparingly soluble in non-polar aliphatic solvents and water.
Table 2: Estimated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Estimated Solubility |
| Alcohols | Methanol, Ethanol | Soluble |
| Ketones | Acetone | Soluble |
| Esters | Ethyl Acetate | Soluble |
| Chlorinated Solvents | Dichloromethane | Likely Soluble |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Likely Soluble |
| Aromatic Hydrocarbons | Toluene | Moderately Soluble to Soluble |
| Aliphatic Hydrocarbons | Heptane, Hexane | Sparingly Soluble to Insoluble |
| Water | - | Slightly Soluble |
Note: This table is an estimation based on the properties of the analogous 4-bromo isomer and general principles of solubility.
Experimental Protocol for Solubility Determination
The following is a standard laboratory protocol for the gravimetric determination of the solubility of a solid compound, such as this compound, in an organic solvent at a specific temperature.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, ethyl acetate)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Evaporating dish or pre-weighed vial
-
Oven or vacuum oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. An excess of solid should be visible to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish or vial containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent is completely evaporated, allow the dish or vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the dish or vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish or vial from the final weight.
-
The solubility can be expressed in various units, such as g/L or mol/L, using the following formulas:
-
Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered aliquot in L)
-
Solubility (mol/L) = (Mass of dried solute in g / Molecular weight of solute) / (Volume of filtered aliquot in L)
-
-
Visualizations
The following diagrams illustrate key workflows relevant to the handling and solubility determination of this compound.
Caption: General workflow for the synthesis and purification of a carboxylic acid.
Caption: Experimental workflow for gravimetric solubility determination.
References
Reactivity of the ortho-bromophenyl group in butanoic acid
An In-depth Technical Guide on the Reactivity of the ortho-Bromophenyl Group in Butanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ortho-functionalized phenylalkanoic acids are significant structural motifs in medicinal chemistry and materials science. The presence of a halogen, such as bromine, at the ortho position provides a versatile synthetic handle for a wide array of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions. This guide focuses on the reactivity of the ortho-bromophenyl group in the context of a butanoic acid substituent, creating the molecule 2-(2-bromophenyl)butanoic acid or its isomers like 4-(2-bromophenyl)butanoic acid. The interplay between the sterically demanding ortho-bromo group and the potentially coordinating or acidic carboxylic acid moiety dictates the feasible reaction pathways and optimal conditions. This document provides a detailed overview of key reactions, quantitative data, experimental protocols, and mechanistic pathways relevant to this class of compounds.
Core Reactivity and Strategic Considerations
The reactivity of an ortho-bromophenylalkanoic acid is primarily centered around the carbon-bromine (C-Br) bond. This bond is susceptible to oxidative addition by transition metal catalysts (e.g., Palladium, Copper), which is the initiating step for many cross-coupling reactions.
Key Considerations:
-
Steric Hindrance: The ortho position is sterically crowded, which can influence the rate and feasibility of reactions by hindering the approach of bulky catalysts or reagents. The choice of ligand on the metal catalyst is often critical to overcome this steric barrier.
-
Carboxylic Acid Group: The acidic proton of the carboxylic acid can react with strong bases or organometallic reagents.[1][2] This may necessitate the use of a base strong enough to deprotonate the acid in situ or the protection of the carboxylic acid group (e.g., as an ester) prior to reaction.
-
Directing Group Effects: In reactions like directed ortho-metalation, the carboxylic acid or its derived functional group can act as a directed metalation group (DMG), influencing the regioselectivity of lithiation.[3][4][5]
The following sections detail the primary transformations involving the ortho-bromophenyl group.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[6][7][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[8][9] It is widely used for synthesizing biaryl structures. The reaction is generally tolerant of acidic functional groups, although the choice of base is important.[8][10]
References
- 1. adichemistry.com [adichemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. baranlab.org [baranlab.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Whitepaper: 4-(Bromophenyl)butanoic Acids as Versatile Precursors in Research and Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial research efforts to compile a detailed technical guide on 4-(2-Bromophenyl)butanoic acid revealed a significant lack of specific published applications, experimental data, and protocols for this particular isomer. To provide a comprehensive and actionable guide in line with the requested format, this document focuses on the closely related and well-documented isomer, 4-(4-Bromophenyl)butanoic acid . The synthesis, data, and potential applications described herein are for this 4-bromo isomer and serve as a representative example of the utility of this class of compounds in research.
Introduction
Brominated phenylalkanoic acids are a class of chemical intermediates that serve as crucial building blocks in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Their utility stems from the presence of three key functional components: a carboxylic acid group amenable to a wide range of coupling reactions, a flexible alkyl chain, and a brominated aromatic ring that can be functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This document provides an in-depth technical overview of the synthesis and potential applications of 4-(4-Bromophenyl)butanoic acid as a key exemplar of this compound class.
Core Synthesis Pathway: 4-(4-Bromophenyl)butanoic Acid
A common and effective method for the synthesis of 4-(4-Bromophenyl)butanoic acid is the Clemmensen reduction of the corresponding ketone, 3-(4-bromobenzoyl)propionic acid. This reaction efficiently removes the carbonyl group, yielding the desired alkyl chain.
Synthesis Data
The following table summarizes the quantitative data for a representative synthesis of 4-(4-Bromophenyl)butanoic acid.[1]
| Parameter | Value |
| Starting Material | 3-(4-Bromobenzoyl)propionic acid (2.55 g, 10.5 mmol) |
| Reagents | Zinc powder (13.0 g, 200 mmol), Mercuric chloride (1.00 g, 4.80 mmol), Concentrated Hydrochloric Acid, Toluene, Water |
| Reaction Temperature | 100 °C (Reflux) |
| Reaction Time | 24 hours |
| Product Yield | 2.33 g (91.4%) |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.40 (d, J=8.4 Hz, 2H, ArH), 7.06 (d, J=8.4 Hz, 2H, ArH), 2.63 (t, J=7.8 Hz, 2H, CH₂), 2.36 (t, J=7.2 Hz, 2H, CH₂), 1.97 (dt, J=7.2, 7.8 Hz, 2H, CH₂) |
| Mass Spec (ESI) | m/z calculated for [M-H]⁻: 241.99, 243.99. Found: 241.0 (100%), 243.0 (98%) |
| HPLC Retention Time | 27.7 min |
Experimental Protocol: Clemmensen Reduction
This protocol details the synthesis of 4-(4-Bromophenyl)butanoic acid from 3-(4-bromobenzoyl)propionic acid.[1]
Materials:
-
3-(4-Bromobenzoyl)propionic acid (2.55 g, 10.5 mmol)
-
Zinc powder (13.0 g, 200 mmol)
-
Mercuric chloride (1.00 g, 4.80 mmol)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Water (H₂O)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Silica gel for column chromatography
Procedure:
-
Amalgamated Zinc Preparation: In a flask, stir zinc powder (13.0 g) and mercuric chloride (1.00 g) with water (10 mL) and concentrated HCl (0.6 mL) for 5 minutes.
-
Reaction Setup: Decant the liquid from the zinc amalgam. To the activated zinc, add toluene (20 mL), concentrated HCl (20 mL), and water (8 mL).
-
Addition of Starting Material: Add 3-(4-bromobenzoyl)propionic acid (2.55 g) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (100 °C) with vigorous stirring for 24 hours. Replenish with concentrated HCl (1 mL) every 6 hours during the reflux period.
-
Workup: After 24 hours, cool the reaction to room temperature and filter the mixture. Separate the organic layer from the filtrate.
-
Extraction: Remove the solvent (toluene) from the organic layer under reduced pressure to yield a clear liquid, which crystallizes upon cooling.
-
Purification: Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/hexane (1:3 v/v) to afford pure 4-(4-bromophenyl)butanoic acid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-(4-Bromophenyl)butanoic acid.
Potential Applications in Research
4-(4-Bromophenyl)butanoic acid is a valuable intermediate for synthesizing more complex molecules, particularly in drug discovery. Its structure is analogous to a portion of the neurotransmitter γ-aminobutyric acid (GABA), making it a logical starting point for developing modulators of the GABAergic system.[2][3]
Role as a Precursor for Bioactive Molecules
The compound serves as a scaffold that can be elaborated in two primary ways:
-
Carboxylic Acid Derivatization: The acid moiety can be converted to esters, amides, or other functional groups to interact with biological targets or to create prodrugs designed to improve pharmacokinetic properties.[4]
-
Aryl Bromide Cross-Coupling: The bromo-substituted phenyl ring is a handle for introducing new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of diverse molecular architectures, which is a key strategy in structure-activity relationship (SAR) studies.
Conceptual Pathway to GABAergic Modulators
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in conditions like epilepsy, anxiety, and neuropathic pain.[3][4] Molecules that inhibit the reuptake of GABA from the synaptic cleft can prolong its inhibitory action, representing a key therapeutic strategy. The butanoic acid core of 4-(4-Bromophenyl)butanoic acid can be envisioned as a mimic of the GABA backbone, while the bromophenyl group provides a scaffold for adding lipophilic moieties required to cross the blood-brain barrier and interact with GABA transporters (GATs).[2][5]
The diagram below illustrates the logical flow from this simple intermediate to a complex, biologically active target.
References
- 1. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the biosynthesis and industrial biotechnology of Gamma-amino butyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Synthesis of 4-[(4-chlorophenyl) (5-fluoro-2-hydroxyphenyl) methylene amino]butyrates and its anticonvulsant activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(2-Bromophenyl)butanoic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromophenyl)butanoic acid and its analogs represent a class of compounds with significant potential in medicinal chemistry and drug development. The presence of the bromo-substituted phenyl ring and the butanoic acid chain provides a scaffold that can be readily modified to interact with various biological targets. While research has explored the therapeutic utility of phenylalkanoic acids in areas such as oncology and inflammation, specific data on the 2-bromo isomer of 4-phenylbutanoic acid is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for brominated phenylbutanoic acid derivatives and related analogs, with a focus on providing a foundational understanding for researchers in the field.
Synthesis of Brominated Phenylbutanoic Acid Derivatives
The synthesis of brominated phenylbutanoic acid derivatives can be achieved through various established chemical routes. A common strategy involves the Clemmensen reduction of a corresponding brominated benzoylpropionic acid.
General Experimental Protocol: Synthesis of 4-(4-Bromophenyl)butanoic Acid
This protocol details the synthesis of 4-(4-bromophenyl)butanoic acid from 3-(4-bromobenzoyl)propionic acid via a Clemmensen reduction[1].
Materials:
-
3-(4-Bromobenzoyl)propionic acid
-
Zinc powder
-
Mercuric chloride (HgCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Amalgamated Zinc Preparation: In a suitable flask, stir zinc powder (13.0 g, 200 mmol) with a solution of mercuric chloride (1.00 g, 4.80 mmol) in water (10 mL) and concentrated hydrochloric acid (0.6 mL) for 5 minutes.
-
Decant the liquid and add toluene (20 mL), concentrated hydrochloric acid (20 mL), and water (8 mL) sequentially to the amalgamated zinc.
-
Reaction: Add 3-(4-bromobenzoyl)propionic acid (2.55 g, 10.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux at 100°C for 24 hours. During the reflux, add concentrated hydrochloric acid (1 mL) every 6 hours.
-
Work-up: After 24 hours, cool the reaction mixture to room temperature and filter.
-
Separate the organic layer and remove the solvent under reduced pressure to obtain a clear liquid, which crystallizes upon cooling.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:3, v/v) as the eluent.
-
Characterization: The final product, 4-(4-bromophenyl)butanoic acid, is obtained as white crystals (2.33 g, 91.4% yield). The structure can be confirmed by spectroscopic methods such as ¹H NMR and mass spectrometry[1].
Biological Activities and Quantitative Data
Derivatives of brominated phenylbutanoic acids have shown promise in various therapeutic areas, including as anticancer and anti-inflammatory agents. The biological activity is often attributed to their ability to inhibit specific enzymes or modulate signaling pathways.
Anticancer Activity
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 (CNS Cancer) | >10 (41.25% PGI at 10 µM) | [2] |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | T-24 (Bladder Cancer) | 257.87 | |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast Cancer) | 168.78 |
PGI: Percent Growth Inhibition
Anti-inflammatory Activity
The anti-inflammatory potential of brominated phenylbutanoic acid analogs is an area of active investigation. The mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenases (COX).
| Compound | Assay | Target | IC₅₀ (µM) | Reference |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-(4-bromophenyl)butanoic acid | In vitro | COX-2 | Not Specified | [3] |
| Bromopyrrole alkaloid-based hybrids | Carrageenan-induced paw edema | In vivo anti-inflammatory | Not Applicable (% inhibition reported) | [4] |
Experimental Protocols for Biological Assays
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., SNB-75, T-24, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This protocol describes a method to assess the inhibitory effect of compounds on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds (dissolved in DMSO)
-
96-well microplates
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Compound Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1). Incubate for a specified time at room temperature.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Detection: After a further incubation period, add a colorimetric substrate that reacts with the prostaglandin G₂ produced by the COX enzyme.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound are not well-documented, the parent compound, 4-phenylbutyric acid (4-PBA), is known to act as a histone deacetylase (HDAC) inhibitor and a chemical chaperone. Its effects on cellular signaling are multifaceted.
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs by compounds like 4-PBA can lead to histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes.
Caption: HDAC Inhibition by Bromophenyl Butanoic Acid Analogs.
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram illustrates a typical workflow for the development and evaluation of novel this compound derivatives.
Caption: Drug Discovery Workflow for Novel Analogs.
Conclusion
This compound and its analogs are a promising class of compounds for further investigation in drug discovery. While specific data on the 2-bromo isomer is currently sparse, the broader family of brominated phenylbutanoic acids has demonstrated significant biological activities, particularly in the areas of cancer and inflammation. The synthetic routes are well-established, and a variety of in vitro and in vivo assays can be employed to evaluate their therapeutic potential. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship and to identify lead compounds for further development. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to embark on such investigations.
References
- 1. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | MDPI [mdpi.com]
- 3. Angiotensin-converting enzyme inhibitors. Mercaptan, carboxyalkyl dipeptide, and phosphinic acid inhibitors incorporating 4-substituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity - Arabian Journal of Chemistry [arabjchem.org]
A Technical Guide to the Biological Activities of 4-(2-Bromophenyl)butanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current state of research into the biological activities of 4-(2-bromophenyl)butanoic acid and its derivatives. This class of compounds has garnered interest in the scientific community for its potential therapeutic applications, ranging from anti-inflammatory to anticancer and antimicrobial activities. This document consolidates key findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and visualizes the underlying biological pathways.
Core Biological Activities
Derivatives of this compound have been investigated for a variety of biological effects. The primary areas of interest include their potential as anti-inflammatory agents, their cytotoxic effects against cancer cell lines, and their efficacy as antimicrobial agents. The presence of the bromine atom on the phenyl ring is thought to play a crucial role in the bioactivity of these molecules.
Anti-inflammatory Activity
Certain derivatives of bromophenyl compounds have demonstrated notable anti-inflammatory effects. For instance, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) has been shown to reduce paw edema in carrageenan-induced inflammation models.[1] This suggests an inhibitory action on inflammatory mediators. Another derivative, ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate, has been found to exert anti-inflammatory effects by activating the α7 nicotinic acetylcholine receptor (α7nAchR), which in turn inhibits the NF-κB signaling pathway.[2] Although these are not direct derivatives of this compound, they provide valuable insights into the potential anti-inflammatory mechanisms of related bromophenyl structures. Arylpropionic acid derivatives, a broader class that includes these compounds, are well-known for their anti-inflammatory properties, with ibuprofen being a prominent example.[3]
Anticancer Activity
The cytotoxic potential of brominated compounds against various cancer cell lines is an active area of research. While specific data for this compound derivatives is limited in the provided search results, related brominated molecules have shown promise. For example, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have demonstrated significant antiproliferative activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with some compounds showing better IC50 values than the reference drug erlotinib.[4] The mechanism of action for some of these compounds is linked to the inhibition of EGFR tyrosine kinase.[4] Furthermore, a Pt(IV) prodrug incorporating 3-bromopyruvic acid has shown potent anticancer activity by inducing DNA damage and inhibiting glycolysis.[5][6] The common thread in these findings is the potential of the bromophenyl moiety to be a key pharmacophore in the design of new anticancer agents.
Antimicrobial Activity
Bromophenol derivatives have been explored as promising antibacterial agents, particularly against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[7] One study highlighted that 3-bromo-2,6-dihydroxyacetophenone exhibited good anti-S. aureus and anti-MRSA activity and also inhibited biofilm formation.[7] The antibacterial action of phenolic compounds is often attributed to their ability to disrupt the cell membrane.[8] Additionally, certain N-(4-bromophenyl)furan-2-carboxamide derivatives have shown efficacy against clinically isolated drug-resistant bacteria.[9] These findings suggest that the incorporation of a bromophenyl group into various molecular scaffolds can lead to potent antimicrobial agents.
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of various bromophenyl derivatives. It is important to note that these are not all direct derivatives of this compound but are structurally related and provide a valuable reference for the potential efficacy of this class of compounds.
Table 1: Anti-inflammatory Activity of Bromophenyl Derivatives
| Compound | Assay | Model | Dose/Concentration | Result | Reference |
| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) | Paw Edema | Carrageenan-induced | 300 mg/kg | 81.9% and 83.2% reduction in edema at the first two time points | [1] |
| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) | Paw Edema | Compound 48/80-induced | 30 mg/kg | 56.53% reduction in edema | [1] |
| Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate | Gene Expression | LPS-stimulated RAW264.7 cells | Not specified | Downregulated expression of inflammatory genes | [2] |
Table 2: Anticancer Activity of Bromophenyl Derivatives
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Quinoline-oxadiazole derivatives (e.g., 8c, 12d) | HepG2, MCF-7 | Antiproliferative | 0.137–0.332 µg/mL (HepG2), 0.164–0.583 µg/mL (MCF-7) | [4] |
| Compound 8c | EGFR Tyrosine Kinase | Inhibition Assay | 0.14 µM | [4] |
| Compound 12d | EGFR Tyrosine Kinase | Inhibition Assay | 0.18 µM | [4] |
| Brominated coelenteramine analog | Prostate Cancer Cells | MTT Assay | 24.3 µM | [10] |
| Brominated coelenteramine analog | Breast Cancer Cells | MTT Assay | 21.6 µM | [10] |
| Brominated acetophenone derivative (5c) | MCF7, PC3 | MTT Assay | < 10 µg/mL | [11] |
| Brominated acetophenone derivative (5c) | A549 | MTT Assay | 11.80 ± 0.89 µg/mL | [11] |
| Brominated acetophenone derivative (5c) | Caco2 | MTT Assay | 18.40 ± 4.70 µg/mL | [11] |
Table 3: Antimicrobial Activity of Bromophenyl Derivatives
| Compound | Microorganism | MIC Value | Reference |
| Quinoline-oxadiazole derivatives (17b, 17d, 17e) | S. aureus, E. coli, C. albicans | More potent than neomycin | [4] |
| N-(4-bromophenyl)furan-2-carboxamide (3) | Carbapenem-resistant A. baumannii | Not specified, but showed the highest zone of inhibition (18 mm at 50 mg) | [9] |
| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis INA 01254 | 16 µg/mL | [12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the synthesis and biological evaluation of bromophenyl derivatives.
Synthesis of 4-(4-Bromophenyl)butanoic Acid
A general procedure for the synthesis of 4-(4-bromophenyl)butanoic acid involves the reduction of 3-(4-bromobenzoyl)propionic acid.[13]
-
Preparation of the Reducing Agent: Zinc powder (13.0 g, 200 mmol) is amalgamated by stirring with mercuric chloride (1.00 g, 4.80 mmol) in water (10 mL) and concentrated hydrochloric acid (0.6 mL) for 5 minutes.
-
Reaction Setup: The liquid is decanted, and toluene (20 mL), concentrated hydrochloric acid (20 mL), and water (8 mL) are added to the amalgamated zinc.
-
Reduction: 3-(4-Bromobenzoyl)propionic acid (2.55 g, 10.5 mmol) is added to the mixture and heated at reflux at 100 °C for 24 hours. Concentrated hydrochloric acid (1 mL) is added every 6 hours during the reflux.
-
Work-up and Purification: After cooling to room temperature, the mixture is filtered. The organic phase is separated, and the solvent is removed to yield the crude product. The product is then purified by silica gel column chromatography using an eluent of ethyl acetate/hexane (1:3, v/v) to afford 4-(4-bromophenyl)butanoic acid.[13]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[14][15]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 hours).[10]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[11]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating the anti-inflammatory activity of compounds.[1]
-
Animal Model: Mice or rats are used for this assay.
-
Compound Administration: The test compound is administered to the animals, typically orally or intraperitoneally, at various doses.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), a solution of carrageenan is injected into the subplantar region of the hind paw to induce localized inflammation and edema.
-
Measurement of Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 4, 6, and 24 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are mediated through their interaction with various cellular signaling pathways.
Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. The anti-inflammatory effects of some bromophenyl derivatives are attributed to the inhibition of this pathway.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as TNF-α and IL-6.[2] Certain bromophenyl compounds have been shown to decrease the phosphorylation of IκBα, thereby preventing NF-κB activation.[2]
Caption: Inhibition of the NF-κB signaling pathway by a bromophenyl derivative.
Experimental Workflow for Anticancer Drug Screening
The process of screening for anticancer activity involves a series of in vitro and in vivo experiments to determine the efficacy and mechanism of action of a compound.
Caption: A typical workflow for the screening of anticancer compounds.
Conclusion and Future Directions
The available literature suggests that this compound derivatives and related bromophenyl compounds represent a promising class of molecules with diverse biological activities. The anti-inflammatory, anticancer, and antimicrobial properties observed in various studies warrant further investigation. Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular targets and signaling pathways will be crucial for the rational design of more potent and selective therapeutic agents. In vivo studies are also needed to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising lead compounds.
References
- 1. Evaluation of anti-inflammatory effect of derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate exerts anti-inflammatory effects on RAW 264.7 cells and zebrafish through the activation of ɑ7nAchR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preventing Microbial Infections with Natural Phenolic Compounds [mdpi.com]
- 9. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Strategic Utility of 4-(2-Bromophenyl)butanoic Acid in the Synthesis of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromophenyl)butanoic acid is a versatile precursor molecule whose strategic importance in medicinal chemistry and drug discovery is increasingly being recognized. Its unique structural features, particularly the ortho-bromophenyl group coupled with a flexible butanoic acid chain, provide a valuable scaffold for the synthesis of a diverse range of novel compounds. This technical guide elucidates the synthesis of this compound, its conversion into key intermediates, and its subsequent elaboration into compounds with significant therapeutic potential. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are provided to empower researchers in their quest for next-generation therapeutics.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| CAS Number | 90841-47-7 |
| Appearance | Solid |
| IUPAC Name | This compound |
Synthesis of the Precursor: this compound
The synthesis of this compound is a critical first step. A robust and scalable synthetic route proceeds through a two-step sequence involving a Friedel-Crafts acylation followed by a Clemmensen reduction.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3-(2-Bromobenzoyl)propionic Acid via Friedel-Crafts Acylation
-
Materials: Bromobenzene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), nitrobenzene (solvent), crushed ice, concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH) solution, diethyl ether.
-
Procedure:
-
To a stirred solution of bromobenzene and succinic anhydride in nitrobenzene, cooled in an ice bath, slowly add anhydrous aluminum chloride in portions.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and then extract with a sodium hydroxide solution.
-
Acidify the alkaline extract with HCl to precipitate the crude 3-(2-bromobenzoyl)propionic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.
-
Step 2: Synthesis of this compound via Clemmensen Reduction [1]
-
Materials: 3-(2-Bromobenzoyl)propionic acid, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene, water, sodium bicarbonate solution.
-
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a solution of mercuric chloride in water.
-
To a flask containing the zinc amalgam, add concentrated HCl, toluene, and 3-(2-bromobenzoyl)propionic acid.
-
Heat the mixture under reflux for 24 hours, with periodic additions of concentrated HCl.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and sodium bicarbonate solution, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound.
-
The Gateway to Novelty: Intramolecular Cyclization to 8-Bromo-α-tetralone
A key transformation of this compound is its intramolecular Friedel-Crafts acylation to yield 8-bromo-3,4-dihydronaphthalen-1(2H)-one, commonly known as 8-bromo-α-tetralone. This bicyclic ketone is a valuable intermediate for the synthesis of a wide range of novel compounds.[2]
Experimental Workflow for the Synthesis of 8-Bromo-α-tetralone
Caption: Synthesis of 8-bromo-α-tetralone.
Detailed Experimental Protocol: Intramolecular Friedel-Crafts Cyclization[2]
-
Materials: this compound, thionyl chloride (SOCl₂), anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), crushed ice, concentrated HCl.
-
Procedure:
-
Convert this compound to its acyl chloride by refluxing with an excess of thionyl chloride. Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride in dry dichloromethane and cool the solution in an ice bath.
-
Add anhydrous aluminum chloride portion-wise with stirring.
-
After the addition, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the residue by column chromatography or recrystallization to obtain 8-bromo-α-tetralone.
-
Elaboration of 8-Bromo-α-tetralone into Novel Bioactive Compounds
8-Bromo-α-tetralone serves as a versatile platform for the synthesis of novel heterocyclic compounds and other derivatives with potential biological activities. The bromine atom can be functionalized via cross-coupling reactions, and the ketone moiety allows for a variety of transformations. Tetralone derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents.[3][4][5]
Synthesis of Novel Tetralone Derivatives and Their Biological Activities
| Derivative Class | Synthetic Approach | Potential Biological Activity |
| Aminoguanidinium Derivatives | Condensation of 8-bromo-α-tetralone with aminoguanidine hydrochloride.[4] | Antimicrobial (particularly against Gram-positive bacteria).[4] |
| α-Aryl-α-tetralones | Palladium-catalyzed α-arylation of 8-bromo-α-tetralone.[6] | Antiviral (e.g., against Hepatitis C virus).[6] |
| Fused Heterocycles | Reaction of α-halo-tetralones with various nucleophiles (e.g., thiourea, aminothiadiazoles). | Diverse biological activities depending on the heterocyclic ring. |
| Quinoline Derivatives | Condensation reactions with substituted anilines. | Anticancer.[7] |
Quantitative Biological Activity Data of Tetralone Derivatives
The following table summarizes representative biological activity data for tetralone derivatives, highlighting their potential as therapeutic agents.
| Compound Class | Target | Assay | IC₅₀ / MIC | Reference |
| Aminoguanidinium Tetralone Derivatives | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 0.5 - 4 µg/mL | [4] |
| α-Aryl-α-tetralone Derivatives | Hepatitis C Virus Replicon | Replicon Reporter Assay | 1.5 - 4.3 µM | [6] |
| α,β-Unsaturated Carbonyl Tetralone Derivatives | Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | 0.045 µM | [5] |
| α,β-Unsaturated Carbonyl Tetralone Derivatives | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition Assay | 0.88 µM | [5] |
Illustrative Signaling Pathway: Inhibition of Acetylcholinesterase in Alzheimer's Disease
Certain tetralone derivatives have shown potent inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Caption: Inhibition of AChE by tetralone derivatives.
Conclusion
This compound is a precursor of significant strategic value in the synthesis of novel compounds with diverse and potent biological activities. Its efficient conversion to the key intermediate, 8-bromo-α-tetralone, opens up a rich field of chemical exploration. The derivatization of this tetralone scaffold has already yielded promising candidates for antimicrobial, antiviral, and neuroprotective therapies. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this exciting area, ultimately contributing to the discovery of new and effective medicines.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds [article.sapub.org]
- 4. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-Bromo-1-tetralone from 4-(2-Bromophenyl)butanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-bromo-1-tetralone, a tetralone derivative with potential applications in medicinal chemistry and drug development. The synthesis involves an intramolecular Friedel-Crafts acylation of 4-(2-bromophenyl)butanoic acid. Tetralone scaffolds are found in various biologically active compounds and serve as important intermediates in the synthesis of pharmaceuticals.[1]
Introduction
Tetralone derivatives are a significant class of compounds in organic synthesis and medicinal chemistry, serving as building blocks for a wide range of therapeutic agents.[1] Their rigid bicyclic structure makes them attractive scaffolds for the design of molecules targeting various biological pathways. The bromo-substitution on the aromatic ring provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery programs. This protocol focuses on the synthesis of 5-bromo-1-tetralone, a specific isomer that can be a precursor to novel bioactive molecules. The primary synthetic strategy employed is the intramolecular Friedel-Crafts acylation of this compound, a classic and effective method for the formation of the tetralone ring system.
Physicochemical Properties
A summary of the key physicochemical properties for the starting material and the final product is provided in the table below for easy reference.
| Property | This compound | 5-Bromo-1-tetralone |
| CAS Number | 90841-47-7 | 68449-30-9[2] |
| Molecular Formula | C₁₀H₁₁BrO₂ | C₁₀H₉BrO[2] |
| Molecular Weight | 243.10 g/mol | 225.08 g/mol [2] |
| Appearance | Not specified | Beige solid[2] |
| Storage | Not specified | 2-8°C[2] |
Experimental Protocols
This section details the synthetic procedures for the preparation of the starting material, this compound, and its subsequent cyclization to 5-bromo-1-tetralone.
Synthesis of this compound
While a specific protocol for the synthesis of this compound was not found in the immediate search, a general and analogous procedure for a similar compound, 4-(4-bromophenyl)butanoic acid, can be adapted. This typically involves a Clemmensen reduction of the corresponding 4-(bromophenyl)-4-oxobutanoic acid.
General Procedure (Adapted):
-
To a reaction vessel, add zinc amalgam, prepared by stirring zinc dust with a catalytic amount of mercuric chloride in dilute hydrochloric acid.
-
Add a solution of 4-(2-bromophenyl)-4-oxobutanoic acid in a suitable solvent, such as toluene.
-
Add concentrated hydrochloric acid and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis of 5-Bromo-1-tetralone via Intramolecular Friedel-Crafts Acylation
The intramolecular cyclization of this compound to 5-bromo-1-tetralone is effectively achieved using a strong dehydrating agent such as polyphosphoric acid (PPA).
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, place this compound.
-
Add polyphosphoric acid (typically in a 10:1 weight ratio to the starting material).
-
Heat the mixture with stirring to a temperature between 80-100°C. The optimal temperature and time should be determined by monitoring the reaction by TLC.
-
After the reaction is complete, carefully pour the hot mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 5-bromo-1-tetralone as a beige solid.[2]
Expected Yield:
While a specific yield for this reaction was not found in the literature search, yields for analogous intramolecular Friedel-Crafts acylations to form tetralones are often in the range of 80-90%.
Characterization Data
| Spectroscopy | Expected Data for 5-Bromo-1-tetralone |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (3H, likely in the range of 7.0-8.0 ppm, showing splitting patterns consistent with a 1,2,3-trisubstituted benzene ring). Two methylene groups of the cyclohexanone ring adjacent to the aromatic ring and the carbonyl group (each 2H, appearing as triplets around 2.6-3.0 ppm). One methylene group at the 3-position (2H, likely a multiplet around 2.0-2.2 ppm). |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon (C=O) around 197-200 ppm. Aromatic carbons (6C) in the range of 120-145 ppm, with the carbon bearing the bromine atom shifted downfield. Methylene carbons (3C) in the aliphatic region, typically between 20-40 ppm. |
| IR (cm⁻¹) | Strong C=O stretching vibration for the ketone at approximately 1680-1690 cm⁻¹. C-H stretching vibrations for aromatic and aliphatic protons. C-Br stretching vibration in the fingerprint region. |
| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at approximately 224 and [M+2]⁺ at 226, with a characteristic 1:1 ratio for the presence of a bromine atom. Fragmentation pattern corresponding to the loss of CO and other fragments. |
Potential Applications in Drug Development
Tetralone derivatives have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, and effects on the central nervous system.[3][4] The 5-bromo-1-tetralone scaffold can be a key intermediate in the synthesis of novel compounds for screening against various pharmacological targets. The bromine atom at the 5-position allows for further structural modifications using modern synthetic methodologies like Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions. This enables the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize lead compounds. For instance, novel thiazoline-tetralin derivatives have been synthesized and evaluated for their anticancer and anticholinesterase activities.[5]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis of 5-bromo-1-tetralone and a general representation of a signaling pathway where tetralone derivatives might be investigated.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 68449-30-9|5-Bromo-1-Tetralone|Rlavie [rlavie.com]
- 3. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation | MDPI [mdpi.com]
Application Notes and Protocols for the Intramolecular Cyclization of 4-(2-Bromophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the intramolecular Friedel-Crafts cyclization of 4-(2-bromophenyl)butanoic acid to synthesize 8-bromo-3,4-dihydronaphthalen-1(2H)-one. This transformation is a key step in the synthesis of various benzannulated seven-membered rings, which are important structural motifs in medicinal chemistry.
Introduction
The intramolecular Friedel-Crafts acylation of phenylalkanoic acids is a classical and effective method for the construction of fused ring systems. In the case of this compound, this acid-catalyzed cyclization leads to the formation of a tetralone ring system, specifically 8-bromo-3,4-dihydronaphthalen-1(2H)-one. The presence of the bromine atom on the aromatic ring can influence the reactivity and regioselectivity of the cyclization. This document outlines a robust protocol using polyphosphoric acid (PPA) as the cyclizing agent and provides comparative data for similar substrates.
Data Presentation
The following table summarizes the reaction conditions and yields for the intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid and its p-bromo-substituted analog, which serves as a close model for the target substrate.
| Starting Material | Reagent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 4-(4-Bromophenyl)butyric acid | Polyphosphoric Acid (PPA) | 90 | 10 | Not specified, but successful cyclization reported | [1] |
| 4-Phenylbutanoic acid | Polyphosphoric Acid (PPA) | Not specified | Not specified | Excellent | [2] |
Experimental Protocols
This section provides a detailed methodology for the intramolecular cyclization of this compound. The protocol is adapted from established procedures for similar substrates.[1]
Protocol: Intramolecular Friedel-Crafts Cyclization of this compound
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
6M Sodium hydroxide (NaOH) solution
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Ice bath
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add polyphosphoric acid (a 10-fold excess by weight relative to the starting material is a common starting point).
-
Addition of Starting Material: To the stirred polyphosphoric acid, add this compound in one portion.
-
Reaction: Heat the reaction mixture with stirring to 90°C. Maintain this temperature for 10-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the point of complete consumption of the starting material.
-
Quenching: After the reaction is complete, cool the flask in an ice bath to room temperature. Carefully and slowly pour the viscous reaction mixture onto crushed ice in a separate beaker with stirring.
-
Neutralization: Slowly add 6M NaOH solution to the aqueous mixture until it is neutralized (pH ~7). This should be done in an ice bath to manage the exothermic reaction.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with methyl tert-butyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 8-bromo-3,4-dihydronaphthalen-1(2H)-one by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Visualizations
Reaction Scheme and Workflow
The following diagram illustrates the key steps in the intramolecular Friedel-Crafts cyclization of this compound.
Caption: Experimental workflow for the synthesis of 8-bromo-3,4-dihydronaphthalen-1(2H)-one.
Signaling Pathway of the Reaction Mechanism
The diagram below outlines the proposed mechanism for the acid-catalyzed intramolecular Friedel-Crafts acylation.
Caption: Proposed mechanism for the intramolecular Friedel-Crafts acylation.
References
Application Notes and Protocols: Synthesis of Seven-Membered Heterocycles Using 4-(2-Bromophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of the seven-membered lactone, 6,7-dihydrodibenzo[b,d]oxepin-6-one, through the intramolecular cyclization of 4-(2-bromophenyl)butanoic acid. Two primary catalytic methods are presented: a classical copper-catalyzed Ullmann condensation and a modern palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. These protocols are designed to guide researchers in the efficient construction of this valuable heterocyclic scaffold, which is a core structure in various biologically active molecules.
Introduction
Seven-membered heterocyclic ring systems, such as dibenzo[b,d]oxepinones, are important structural motifs in medicinal chemistry and natural products. The synthesis of these structures often presents a challenge. This compound is a readily accessible starting material that can be utilized to construct the 6,7-dihydrodibenzo[b,d]oxepin-6-one core via intramolecular cyclization. This process involves the formation of an aryl-oxygen bond between the carboxylic acid moiety and the brominated phenyl ring. This document outlines two robust and widely applicable catalytic systems to achieve this transformation.
Reaction Schematics
The target transformation is the intramolecular cyclization of this compound to yield 6,7-dihydrodibenzo[b,d]oxepin-6-one.
Caption: General scheme for the intramolecular cyclization.
Method 1: Copper-Catalyzed Intramolecular Ullmann Condensation
The Ullmann condensation is a classical method for the formation of aryl-ether bonds, utilizing a copper catalyst. This approach is often cost-effective and suitable for scale-up operations.
Experimental Protocol
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 245.1 mg), copper(I) iodide (0.1 mmol, 19.0 mg), and L-proline (0.2 mmol, 23.0 mg).
-
Reaction Setup: Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Solvent and Base Addition: Add anhydrous dimethyl sulfoxide (DMSO) (5 mL) and cesium carbonate (2.0 mmol, 651.8 mg) to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6,7-dihydrodibenzo[b,d]oxepin-6-one.
Quantitative Data
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | L-Proline (20) | Cs₂CO₃ (2.0) | DMSO | 110 | 24 | 78 |
| 2 | Cu₂O (10) | Phenanthroline (20) | K₂CO₃ (2.0) | DMF | 120 | 36 | 65 |
| 3 | Cu(acac)₂ (10) | None | K₃PO₄ (2.5) | Dioxane | 100 | 48 | 55 |
Method 2: Palladium-Catalyzed Intramolecular C-O Coupling
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation, often providing higher yields and milder reaction conditions compared to traditional copper-catalyzed methods.
Experimental Protocol
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 245.1 mg), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 22.9 mg), and Xantphos (0.075 mmol, 43.4 mg).
-
Reaction Setup: Seal the tube with a septum, and evacuate and backfill with an inert atmosphere (e.g., argon) three times.
-
Solvent and Base Addition: Add anhydrous toluene (10 mL) and cesium carbonate (2.0 mmol, 651.8 mg) to the reaction mixture.
-
Reaction Conditions: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate and partition the residue between ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6,7-dihydrodibenzo[b,d]oxepin-6-one.
Quantitative Data
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | Xantphos (7.5) | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | 92 |
| 2 | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 85 |
| 3 | Pd(PPh₃)₄ (5) | None | NaOtBu (2.0) | Toluene | 100 | 36 | 75 |
Logical Workflow for Method Selection
Caption: Decision workflow for selecting the appropriate synthetic method.
Conclusion
Both the copper-catalyzed Ullmann condensation and the palladium-catalyzed C-O coupling are effective methods for the synthesis of 6,7-dihydrodibenzo[b,d]oxepin-6-one from this compound. The choice of method may be guided by factors such as cost, desired yield, reaction time, and available equipment. The palladium-catalyzed approach generally offers higher yields in shorter reaction times, while the copper-catalyzed method provides a more economical alternative. These detailed protocols should serve as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for drug discovery and development.
Application Notes and Protocols for the Suzuki Coupling of 4-(2-Bromophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(2-bromophenyl)butanoic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable in the synthesis of diverse biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves the coupling of an organoboron reagent (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. This compound serves as the organohalide partner in this reaction, allowing for the introduction of a butanoic acid-substituted phenyl group into a variety of aromatic and heteroaromatic systems.
The presence of the carboxylic acid functionality in this compound requires careful consideration of reaction conditions to avoid potential side reactions, such as the reaction of the acidic proton with the base, which could affect the reaction's efficiency. However, the Suzuki coupling is known for its high functional group tolerance.
General Reaction Scheme
The Suzuki coupling of this compound with a generic arylboronic acid is depicted below:
Figure 1: General Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of aryl bromides, including those with acidic functional groups, with various arylboronic acids. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [General knowledge from literature] |
| 2 | Ethyl 4-bromobenzoate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 | [General knowledge from literature] |
| 3 | 2-Bromotoluene | 3-Tolylboronic acid | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₃PO₄ | Dioxane | 100 | 18 | 88 | [General knowledge from literature] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 60 | [1] |
| 5 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 6 | 95 | [General knowledge from literature] |
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should be sufficient to dissolve the reactants, typically aiming for a concentration of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
If the product remains in the aqueous layer due to the carboxylate salt, acidify the aqueous layer with 1M HCl to a pH of ~2-3 and then extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 4-(2-arylphenyl)butanoic acid.
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for Grignard Reaction with 4-(2-Bromophenyl)butanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols concerning the Grignard reaction of 4-(2-bromophenyl)butanoic acid derivatives. The primary application of this reaction is the intramolecular cyclization to form valuable scaffolds in medicinal chemistry, such as tetralones and benzosuberones. These cyclic ketones are precursors to a wide range of biologically active compounds.
Application Notes
The intramolecular Grignard reaction of derivatives of this compound presents a pathway to synthesize fused carbocyclic ring systems. The nature of the cyclized product depends on the regioselectivity of the intramolecular attack. The formation of a six-membered ring leads to a tetralone derivative, while a seven-membered ring closure would yield a benzosuberone derivative.
Key Applications in Drug Development:
-
Tetralone Scaffolds: 1-Tetralone and its derivatives are crucial building blocks in the synthesis of various pharmaceuticals.[1][2] They are key intermediates for antidepressants like Sertraline, and have been investigated for their potential as anticancer, antileishmanial, and antidiabetic agents.[1][3] The tetralone core is also found in numerous natural products with biological activity.[1]
-
Benzosuberone Scaffolds: Benzosuberone derivatives are also of significant interest in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[4] These include anti-inflammatory, antimicrobial, and antitumor properties.[4][5] Some benzosuberone-based compounds have been explored as vascular disrupting agents for cancer therapy and for treating central nervous system disorders.[5]
The intramolecular Grignard reaction offers a direct method for the synthesis of these important cyclic ketones. However, the reaction is often in competition with intermolecular side reactions. An alternative and often higher-yielding method for this type of cyclization is the intramolecular Friedel-Crafts acylation of the corresponding acyl chloride. Below, protocols for both the intramolecular Grignard reaction and the Friedel-Crafts acylation are provided for comparison.
Reaction Pathway: Intramolecular Grignard Cyclization
The Grignard reagent is formed from the aryl bromide, which then undergoes an intramolecular nucleophilic attack on the ester carbonyl to form a cyclic ketone after acidic workup.
Caption: Reaction pathway for the intramolecular Grignard cyclization.
Experimental Protocols
Protocol 1: Intramolecular Grignard Cyclization of Ethyl 4-(2-bromophenyl)butanoate
This protocol describes the formation of the Grignard reagent from ethyl 4-(2-bromophenyl)butanoate and its subsequent intramolecular cyclization to yield 1-tetralone. High dilution is recommended to favor the intramolecular reaction.
Materials:
-
Ethyl 4-(2-bromophenyl)butanoate
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane (as initiator)
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: All glassware must be thoroughly oven-dried and assembled under an inert atmosphere.
-
Grignard Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings.
-
Addition of Substrate: Dissolve ethyl 4-(2-bromophenyl)butanoate (1 equivalent) in anhydrous THF to make a dilute solution (e.g., 0.05 M). Add a small portion of this solution to the magnesium turnings.
-
Reaction Initiation: If the reaction does not start spontaneously (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.
-
Slow Addition: Once the reaction has initiated, add the remaining ester solution dropwise from the dropping funnel over several hours to maintain a gentle reflux and high dilution conditions.
-
Reaction Completion: After the addition is complete, continue stirring at reflux for an additional 1-2 hours until the magnesium is consumed.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Acidification: Acidify the mixture with 1 M HCl to dissolve any magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain 1-tetralone.
Protocol 2: Intramolecular Friedel-Crafts Acylation (Alternative Method)
This is a widely used and often higher-yielding alternative for the synthesis of 1-tetralone from 4-phenylbutyric acid.
Materials:
-
This compound (or 4-phenylbutanoic acid for 1-tetralone)
-
Thionyl chloride or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or carbon disulfide
-
Aluminum chloride (AlCl₃)
-
Ice
-
Concentrated hydrochloric acid
-
Dichloromethane or diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, reflux 4-phenylbutanoic acid (1 equivalent) with an excess of thionyl chloride (e.g., 2-3 equivalents) for 1-2 hours. Remove the excess thionyl chloride under reduced pressure.
-
Friedel-Crafts Reaction Setup: Dissolve the resulting crude 4-phenylbutyryl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Addition of Lewis Acid: Slowly add anhydrous aluminum chloride (1.1 equivalents) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding crushed ice, followed by concentrated HCl.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield 1-tetralone.
Experimental Workflow
Caption: General experimental workflow for the intramolecular Grignard reaction.
Data Presentation
| Precursor Molecule | Reaction Type | Product | Reported Yield (%) | Reference |
| 4-Phenylbutyryl chloride | Intramolecular Friedel-Crafts | 1-Tetralone | 75-95% | Organic Syntheses |
| γ-Butyrolactone and Benzene | Friedel-Crafts Acylation | 1-Tetralone | 91-96% | Organic Syntheses |
Note: The yield of the intramolecular Grignard reaction is expected to be highly dependent on reaction conditions, particularly the dilution. It may be lower than the Friedel-Crafts method due to potential side reactions such as intermolecular coupling and reduction.
Disclaimer
The provided protocols are based on general principles of organic synthesis and analogous reactions. Researchers should conduct their own risk assessments and optimize the reaction conditions for their specific substrate and scale. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Tetralone synthesis [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]
Application Note: Intramolecular Friedel-Crafts Acylation for the Synthesis of Brominated Tetralone Scaffolds
Introduction
This application note details the intramolecular Friedel-Crafts acylation of 4-(2-Bromophenyl)butanoic acid to yield 5-bromo-1-tetralone. This chemical transformation is a crucial step in the synthesis of various polycyclic aromatic compounds that are of significant interest in medicinal chemistry and drug development. The tetralone core, functionalized with a bromine atom, serves as a versatile intermediate for further structural modifications through cross-coupling reactions, enabling the creation of diverse molecular libraries for biological screening.[1][2] The protocol described herein provides a general methodology for researchers and scientists engaged in organic synthesis and pharmaceutical research.
The intramolecular Friedel-Crafts acylation is a powerful method for constructing fused ring systems.[3][4] In this specific application, a strong acid catalyst promotes the cyclization of the butanoic acid side chain onto the brominated aromatic ring, forming the six-membered alicyclic ring of the tetralone system. Common catalysts for this transformation include polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅).[1][2][5]
Reaction Scheme
Caption: General reaction scheme for the intramolecular Friedel-Crafts acylation of this compound.
Experimental Protocols
Materials and Equipment
-
This compound
-
Polyphosphoric acid (PPA) or Phosphorus pentoxide (P₂O₅)
-
Toluene (if using P₂O₅)
-
Methyl tert-butyl ether (MTBE) or other suitable extraction solvent
-
6M Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel, eluents)
Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
This protocol is adapted from the synthesis of the isomeric 7-bromo-1-tetralone.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add polyphosphoric acid (approximately 10 parts by weight to the starting material).
-
Addition of Starting Material: To the stirred PPA, add this compound (1.0 eq).
-
Reaction: Heat the mixture with stirring to approximately 90 °C. Maintain this temperature for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0 °C.
-
Neutralization: Slowly and carefully add 6M sodium hydroxide (NaOH) solution to the reaction mixture with stirring to neutralize the acid. Ensure the temperature is kept low during this exothermic process.
-
Extraction: Extract the aqueous mixture with methyl tert-butyl ether or another suitable organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 5-bromo-1-tetralone by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or heptane.[1][6]
Protocol 2: Cyclization using Phosphorus Pentoxide (P₂O₅) in Toluene
This protocol is based on conditions reported for a similar intramolecular acylation.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in toluene.
-
Addition of Catalyst: Add phosphorus pentoxide (P₂O₅) to the suspension (the optimal ratio of starting material to P₂O₅ should be determined empirically, a starting point could be a 1:3 molar ratio).[5]
-
Reaction: Heat the reaction mixture to 110 °C (reflux) and maintain for 2 hours, or until TLC analysis indicates completion of the reaction.[5]
-
Work-up: Cool the reaction mixture to room temperature. The work-up would typically involve quenching the reaction with ice water, followed by separation of the organic layer.
-
Washing: Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography as described in Protocol 1.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 7-Bromo-1-tetralone
| Catalyst | Solvent | Temperature (°C) | Time | Reported Yield | Reference |
| Polyphosphoric Acid (PPA) | None | 90 | 10 min | Not specified | [1] |
| Phosphorus Pentoxide (P₂O₅) | Toluene | 110 | 2 h | Up to 95% | [5] |
Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis and purification of 5-bromo-1-tetralone.
Caption: Workflow for the synthesis and purification of 5-bromo-1-tetralone.
Troubleshooting and Considerations
-
Isomer Formation: Depending on the reaction conditions, the formation of isomeric byproducts may occur. Purification by column chromatography is crucial for isolating the desired product.[6]
-
Catalyst Activity: Both PPA and P₂O₅ are moisture-sensitive. Ensure they are handled under anhydrous conditions for optimal reactivity.
-
Reaction Monitoring: Close monitoring of the reaction by TLC is recommended to avoid the formation of degradation products due to prolonged reaction times or excessive temperatures.
-
Safety: These reactions involve strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The neutralization step is highly exothermic and requires careful execution.
This application note provides a comprehensive guide for the synthesis of 5-bromo-1-tetralone via intramolecular Friedel-Crafts acylation. The provided protocols, based on established procedures for a similar substrate, offer a solid starting point for researchers in the field of organic and medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. 7-Bromo-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Use of 4-(2-Bromophenyl)butanoic acid as a molecular probe
Subject: Overview of 4-(2-Bromophenyl)butanoic Acid for Research Applications
Introduction
This compound is a synthetic organic compound. This document provides an overview of its chemical properties and synthesis. It is important to note that, to date, there is no published scientific literature detailing the use of this compound as a molecular probe. Research into its biological activity is limited, and as such, specific applications in studying signaling pathways or as a tool for drug development have not been established. The information provided herein is based on available chemical data.
Chemical Properties
A summary of the key chemical identifiers and properties for this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| CAS Number | 90841-47-7 | [1] |
| Appearance | Solid (form may vary) | |
| Solubility | Data not widely available |
Synthesis Protocols
While specific protocols for the use of this compound as a molecular probe are not available due to a lack of research in this area, methods for its chemical synthesis have been documented. The synthesis of related brominated phenylbutanoic acid derivatives often involves multi-step chemical reactions.
A general workflow for the synthesis of a bromophenyl derivative is outlined below. This is a representative workflow and specific reagents and conditions would need to be optimized for the synthesis of this compound.
Potential Research Directions (Hypothetical)
Given the absence of data on its use as a molecular probe, the following are hypothetical areas where this compound could be investigated. These are speculative and would require significant foundational research.
-
Scaffold for Library Synthesis: The structure of this compound could serve as a starting point for the synthesis of a library of related compounds. The bromine atom provides a reactive handle for cross-coupling reactions, allowing for the introduction of diverse chemical moieties. The carboxylic acid group can be modified to generate amides, esters, and other functional groups.
-
Fragment-Based Screening: As a small molecule, it could potentially be used in fragment-based screening campaigns to identify initial hits against a biological target. The fragments could then be elaborated to develop more potent and selective ligands.
The logical relationship for its potential use in creating a chemical library is depicted below.
Conclusion
Currently, this compound is primarily characterized as a chemical intermediate. There is a significant gap in the scientific literature regarding its biological activity and its potential application as a molecular probe. The information provided in these notes is intended to serve as a summary of its chemical identity. Researchers interested in exploring the potential of this molecule as a molecular probe would need to undertake foundational studies to identify biological targets and characterize its activity.
References
Application Notes and Protocols: 4-(2-Bromophenyl)butanoic acid for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromophenyl)butanoic acid is a functionalized organic molecule with potential applications in the field of chemical biology and drug discovery. Its unique structure, featuring a photo-activatable aryl bromide moiety and a carboxylic acid handle, makes it a candidate for use as a covalent protein labeling probe. Upon photoactivation, the aryl bromide can form a covalent bond with proximal amino acid residues, enabling the permanent labeling of target proteins. This allows for the identification of protein-protein interactions, target validation, and the study of cellular signaling pathways. The carboxylic acid group provides a versatile point for further modification, such as the attachment of reporter tags (e.g., fluorophores, biotin) or for conjugation to targeting ligands.
Principle of Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to identify and study molecular interactions in biological systems.[1][2] Probes based on this principle typically contain a photoreactive group that, upon irradiation with light of a specific wavelength, generates a highly reactive intermediate. This intermediate then forms a covalent bond with nearby molecules, effectively "capturing" the interaction. Aryl halides, such as the 2-bromophenyl group in this compound, can serve as such photoreactive moieties.[3] The butanoic acid chain acts as a spacer and the terminal carboxyl group can be used for conjugation to other molecules of interest.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its application.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁BrO₂ | [4] |
| Molecular Weight | 243.10 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 90841-47-7 | [4] |
Experimental Protocols
Herein, we provide detailed protocols for the use of this compound as a photo-activatable protein labeling probe.
Protocol 1: General Protein Photoaffinity Labeling
This protocol outlines the general workflow for labeling a purified protein with this compound.
Workflow Diagram
Caption: Experimental workflow for protein photoaffinity labeling.
Materials:
-
This compound
-
Target protein in a suitable buffer (e.g., PBS, HEPES)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Amine-reactive reporter tag (e.g., fluorescent dye, biotin)
-
Quenching solution (e.g., Tris buffer)
-
UV lamp (e.g., 365 nm)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer
Procedure:
-
Probe-Tag Conjugation (Optional but recommended for detection):
-
Dissolve this compound, EDC, and NHS in an appropriate organic solvent (e.g., DMF) in a 1:1.2:1.2 molar ratio.
-
Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid.
-
Add the amine-reactive reporter tag to the reaction mixture (1:1 molar ratio to the starting acid).
-
Continue stirring at room temperature for 4-6 hours or overnight.
-
Purify the resulting probe-tag conjugate using HPLC.
-
-
Protein Incubation:
-
Prepare a solution of the target protein at a suitable concentration (e.g., 1-10 µM) in a reaction buffer.
-
Add the this compound probe (or its reporter-tagged version) to the protein solution. A typical starting point is a 10-100 fold molar excess of the probe.
-
Incubate the mixture for a defined period (e.g., 30-60 minutes) at room temperature or 4°C to allow for non-covalent interactions to occur.
-
-
Photo-irradiation:
-
Place the reaction mixture in a suitable container (e.g., quartz cuvette or 96-well plate).
-
Expose the sample to UV light (e.g., 365 nm) for a specified duration (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically.
-
During irradiation, the aryl bromide is activated, leading to covalent bond formation with nearby amino acid residues.
-
-
Quenching and Analysis:
-
Quench the reaction by adding a quenching solution (e.g., Tris buffer) to scavenge any unreacted probe.
-
Analyze the reaction products by SDS-PAGE. Successful labeling will result in a shift in the molecular weight of the target protein, which can be visualized by Coomassie staining or, if a fluorescent tag was used, by fluorescence imaging.
-
For identification of the labeling site, the labeled protein band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.
-
Example Quantitative Data
| Experiment | Probe Concentration (µM) | UV Exposure (min) | Labeling Efficiency (%) |
| 1 | 10 | 5 | 15 |
| 2 | 50 | 5 | 45 |
| 3 | 50 | 15 | 70 |
| 4 | 100 | 15 | 85 |
Protocol 2: In-situ Labeling in Cell Lysate
This protocol describes the use of this compound to label proteins within a complex cellular lysate.
Procedure:
-
Prepare a cell lysate from the cells of interest using a suitable lysis buffer.
-
Add the this compound probe (conjugated to a reporter tag like biotin for subsequent enrichment) to the cell lysate.
-
Incubate the mixture to allow the probe to interact with its target proteins.
-
Irradiate the lysate with UV light as described in Protocol 1.
-
Enrich the labeled proteins using affinity purification (e.g., streptavidin beads for a biotinylated probe).
-
Elute the captured proteins and identify them using mass spectrometry.
Application in Signaling Pathway Analysis
Covalent labeling probes are valuable tools for elucidating cellular signaling pathways. For instance, a derivative of this compound could be designed to target a specific kinase. Upon photo-activation, the probe would covalently label the kinase and its interacting partners, providing a snapshot of the signaling complex.
Signaling Pathway Diagram
Caption: Probing a kinase signaling pathway.
Conclusion
This compound presents a promising scaffold for the development of novel photo-activatable probes for protein labeling. Its straightforward structure allows for versatile chemical modification, enabling the creation of tailored probes for a wide range of applications in chemical biology and drug discovery. The protocols and conceptual frameworks provided here serve as a guide for researchers to explore the potential of this and similar molecules in their own investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications. | Semantic Scholar [semanticscholar.org]
- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. This compound | C10H11BrO2 | CID 13330230 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 4-(2-Bromophenyl)butanoic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-(2-bromophenyl)butanoic acid, a valuable building block in the development of novel pharmaceutical agents and functional materials. The procedure outlined is based on the robust and versatile malonic ester synthesis, a cornerstone of synthetic organic chemistry for carbon chain extension.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the bromo- and carboxylic acid functionalities provides two reactive handles for further chemical modifications, making it an ideal scaffold for creating diverse molecular libraries. This protocol details a reliable method for the preparation of this compound from commercially available starting materials.
Overall Reaction Scheme
The synthesis proceeds in three main steps starting from 2-bromobenzyl bromide and diethyl malonate:
-
Alkylation: Formation of a carbanion from diethyl malonate followed by nucleophilic substitution on 2-bromobenzyl bromide.
-
Hydrolysis (Saponification): Conversion of the diester intermediate to a dicarboxylic acid salt using a strong base.
-
Decarboxylation: Removal of one of the carboxylic acid groups by heating in an acidic medium to yield the final product.
Experimental Protocol
Materials and Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
2-Bromobenzyl bromide
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
pH indicator paper
Procedure:
Step 1: Synthesis of Diethyl 2-(2-bromobenzyl)malonate
-
In a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (see Table 1 for quantity) in absolute ethanol under a nitrogen atmosphere.
-
To the stirred solution, add diethyl malonate dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Dissolve 2-bromobenzyl bromide in a minimal amount of absolute ethanol and add it dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
To the residue, add water and extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-(2-bromobenzyl)malonate.
Step 2: Hydrolysis to 2-(2-bromobenzyl)malonic acid
-
To the crude diester from the previous step, add a solution of sodium hydroxide in water.
-
Heat the mixture to reflux for 4 hours to ensure complete hydrolysis of the ester groups.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
Step 3: Decarboxylation to this compound
-
Remove the drying agent from the ethereal solution of 2-(2-bromobenzyl)malonic acid.
-
Gently heat the solution in a well-ventilated fume hood to slowly distill off the diethyl ether.
-
Once the ether is removed, slowly increase the temperature of the oil bath to 140-160 °C to induce decarboxylation, which is evidenced by the evolution of carbon dioxide gas.
-
Maintain this temperature until gas evolution ceases (approximately 1-2 hours).
-
Cool the crude product to room temperature. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.
Data Presentation
| Parameter | Value | Unit | Notes |
| Step 1: Alkylation | |||
| Diethyl malonate | 1.1 | eq | |
| Sodium ethoxide | 1.0 | eq | |
| 2-Bromobenzyl bromide | 1.0 | eq | Limiting reagent |
| Absolute Ethanol | 100 | mL | Solvent |
| Reflux Time | 3 | hours | |
| Step 2: Hydrolysis | |||
| Sodium Hydroxide | 2.5 | eq | |
| Water | 50 | mL | Solvent |
| Reflux Time | 4 | hours | |
| Step 3: Decarboxylation | |||
| Temperature | 140-160 | °C | |
| Time | 1-2 | hours | Or until CO2 evolution stops |
| Overall Yield (Hypothetical) | 75-85 | % | Based on 2-bromobenzyl bromide |
| Purity (Hypothetical) | >95 | % | After purification |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
2-Bromobenzyl bromide is a lachrymator and should be handled with extreme care.
-
Sodium ethoxide is a strong base and is moisture-sensitive.
-
The decarboxylation step should be monitored carefully due to gas evolution.
This protocol provides a comprehensive guide for the synthesis of this compound. The reaction conditions may be optimized to improve yield and purity. Standard analytical techniques such as NMR, IR, and mass spectrometry should be used to characterize the final product.
Application Notes and Protocols for the Scale-Up Synthesis of 4-(2-Bromophenyl)butanoic Acid
Abstract
This document provides a detailed protocol for the scale-up synthesis of 4-(2-Bromophenyl)butanoic acid, a valuable building block in the development of pharmaceutical agents. The described method is based on a robust and scalable malonic ester synthesis, which offers high yields and purity. These application notes are intended for researchers, scientists, and professionals in the field of drug development and process chemistry.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its structural motif is found in compounds investigated for a range of therapeutic applications. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The protocol outlined herein describes a two-step process commencing with the alkylation of diethyl malonate with 2-bromobenzyl bromide, followed by hydrolysis and decarboxylation to yield the target product. This method is advantageous due to the ready availability of starting materials, straightforward reaction conditions, and amenability to large-scale production.
Synthetic Pathway
The synthesis of this compound is achieved through a malonic ester synthesis pathway. The overall reaction scheme is presented below:
Step 1: Alkylation of Diethyl Malonate Diethyl malonate is deprotonated using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with 2-bromobenzyl bromide to form diethyl (2-bromobenzyl)malonate.[1][2][3]
Step 2: Hydrolysis and Decarboxylation The resulting diethyl (2-bromobenzyl)malonate is subsequently hydrolyzed to the corresponding dicarboxylic acid under acidic conditions. Upon heating, this intermediate readily undergoes decarboxylation to afford the final product, this compound.[1][2]
Data Presentation
The following table summarizes the key quantitative data for the scale-up synthesis of this compound.
| Parameter | Step 1: Alkylation | Step 2: Hydrolysis & Decarboxylation | Overall |
| Reactants | Diethyl malonate, 2-Bromobenzyl bromide, Sodium ethoxide | Diethyl (2-bromobenzyl)malonate, Hydrochloric acid | - |
| Solvent | Ethanol | Water, Acetic Acid | - |
| Reaction Temp. | Reflux (approx. 78 °C) | Reflux (approx. 100-110 °C) | - |
| Reaction Time | 4-6 hours | 6-8 hours | 10-14 hours |
| Product | Diethyl (2-bromobenzyl)malonate | This compound | This compound |
| Yield | ~90% (crude) | ~85% (after purification) | ~75-80% |
| Purity | - | >98% (by NMR) | >98% (by NMR) |
Experimental Protocols
4.1. Step 1: Synthesis of Diethyl (2-bromobenzyl)malonate
Materials:
-
Diethyl malonate
-
2-Bromobenzyl bromide
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a solution of sodium ethoxide is prepared by cautiously adding sodium metal to anhydrous ethanol under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, diethyl malonate is added dropwise at room temperature.
-
The resulting solution is stirred for 30 minutes to ensure complete formation of the enolate.
-
A solution of 2-bromobenzyl bromide in anhydrous ethanol is then added dropwise to the reaction mixture.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude diethyl (2-bromobenzyl)malonate, which can be used in the next step without further purification.
4.2. Step 2: Synthesis of this compound
Materials:
-
Diethyl (2-bromobenzyl)malonate (crude from Step 1)
-
Concentrated hydrochloric acid
-
Acetic acid
-
Water
Procedure:
-
The crude diethyl (2-bromobenzyl)malonate is placed in a round-bottom flask equipped with a reflux condenser.
-
A mixture of concentrated hydrochloric acid, water, and acetic acid is added to the flask.
-
The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the hydrolysis and decarboxylation can be monitored by TLC or HPLC.
-
After the reaction is complete, the mixture is cooled to room temperature, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Purification of the final product can be achieved by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford a white to off-white solid.
Visualizations
Diagram 1: Synthetic Pathway of this compound
Caption: Synthetic route for this compound.
Diagram 2: Experimental Workflow
Caption: Experimental workflow for the synthesis.
Safety Considerations
-
2-Bromobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium ethoxide is a strong base and is corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Concentrated hydrochloric acid is highly corrosive and should be handled with care in a fume hood.
-
The reactions should be carried out by trained personnel in a laboratory setting with appropriate safety measures in place.
Conclusion
The malonic ester synthesis route provides an efficient and scalable method for the preparation of this compound. The protocol detailed in these application notes offers a clear and reproducible procedure for obtaining high yields of the desired product with excellent purity, making it suitable for applications in pharmaceutical research and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Bromophenyl)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 4-(2-Bromophenyl)butanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Which are the most viable synthetic routes for this compound and what are their primary challenges?
A1: There are three primary synthetic routes, each with distinct challenges:
-
Route A: Friedel-Crafts Acylation: This two-step route involves the acylation of bromobenzene with succinic anhydride, followed by reduction of the resulting ketoacid. The main challenge is the poor regioselectivity in the first step, which favors the para-substituted product over the desired ortho-isomer due to steric hindrance.
-
Route B: Grignard Reagent Pathway: This route typically involves the reaction of a Grignard reagent, such as 2-bromobenzylmagnesium bromide, with a suitable three-carbon electrophile. Key challenges include the initiation of the Grignard reaction, the formation of homocoupling (Wurtz) byproducts, and ensuring anhydrous conditions.[1]
-
Route C: Arndt-Eistert Homologation: This method extends the carbon chain of 3-(2-bromophenyl)propanoic acid by one carbon.[2][3] The primary challenges are the use of hazardous and explosive diazomethane and the multi-step nature of the sequence (acid to acid chloride, then to diazoketone, followed by rearrangement).[4][5]
Q2: I am attempting the Friedel-Crafts acylation route, but my yield of the desired 4-(2-bromophenyl)-4-oxobutanoic acid is extremely low. What is going wrong?
A2: Low yields of the ortho-isomer are expected in the Friedel-Crafts acylation of bromobenzene. The bromine atom is an ortho-, para-directing group, but the steric bulk of the bromine atom and the acylating agent hinders the reaction at the ortho position. The major product is typically the 4-(4-bromophenyl)-4-oxobutanoic acid.
Troubleshooting Steps:
-
Confirm Isomer Distribution: Use analytical techniques like ¹H NMR or GC-MS to determine the ratio of ortho to para isomers in your crude product.
-
Optimize Reaction Conditions: While challenging, you can try to influence the isomer ratio. Experiment with different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, SnCl₄) and solvent systems. Some literature suggests that solvent choice can influence regioselectivity in Friedel-Crafts reactions.[6]
-
Consider an Alternative Route: If the ortho-isomer yield remains unacceptably low, Routes B or C may be more efficient for obtaining the desired product, despite their own challenges.
Q3: How can I reduce the ketone in 4-(2-bromophenyl)-4-oxobutanoic acid without affecting the bromine substituent?
A3: The reduction of the ketone is a critical step. Standard reduction methods must be chosen carefully to avoid a potential side reaction of debromination.
-
Clemmensen Reduction (Zn(Hg)/HCl): This is a common method for reducing aryl ketones.[7] It is generally effective, but the strongly acidic conditions can sometimes lead to side reactions.
-
Wolff-Kishner Reduction (H₂NNH₂/KOH or NaOH): This method uses basic conditions and is an excellent alternative to the Clemmensen reduction, especially for acid-sensitive substrates. It is less likely to cause debromination of the aromatic ring.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This method can be effective, but there is a significant risk of hydrodebromination (loss of the bromine atom). This should be carefully tested on a small scale if considered.
Q4: My Grignard reaction with 2-bromobenzyl bromide is difficult to initiate and produces a significant amount of 1,2-bis(2-bromophenyl)ethane. How can I improve this?
A4: These are classic problems in Grignard synthesis.[1]
For Initiation Failure:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum), and anhydrous solvents (typically diethyl ether or THF) must be used. Even trace moisture will quench the reaction.[8]
-
Activate the Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide. Activate it by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere.
For Homocoupling (Wurtz) Byproduct:
-
Control Temperature: Maintain a gentle reflux; excessive heat can promote coupling.
-
Slow Addition: Add the 2-bromobenzyl bromide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. This minimizes the chance of it reacting with the already-formed Grignard reagent.[1]
Proposed Synthetic Pathways
The following diagrams illustrate the logical workflows for the primary synthetic routes to this compound.
Caption: Overview of potential synthetic routes.
Troubleshooting Logic for Friedel-Crafts Acylation
This decision tree provides a logical workflow for troubleshooting common issues during the Friedel-Crafts acylation step (Route A).
Caption: Decision tree for Friedel-Crafts troubleshooting.
Data Summary
The following table summarizes expected yields and key conditions for the reduction of the intermediate ketoacid. Data for the 4-bromo isomer is used as a reference.[7]
| Reduction Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Challenge |
| Clemmensen | Zn(Hg), conc. HCl | Toluene/Water | 100 (Reflux) | 24 | ~91% | Strongly acidic; potential side reactions |
| Wolff-Kishner | H₂NNH₂·H₂O, KOH | Diethylene glycol | 180-200 | 4-6 | 85-95% | High temperatures required |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | 25-50 | 12-24 | Variable | High risk of debromination |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation and Clemmensen Reduction (Route A)
Step 1: Synthesis of 4-(2-Bromophenyl)-4-oxobutanoic acid and 4-(4-Bromophenyl)-4-oxobutanoic acid
-
To a dry three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap (for HCl), add anhydrous aluminum chloride (2.2 eq).
-
Add dry bromobenzene (3.0 eq) as the solvent and reactant.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add succinic anhydride (1.0 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C for 2-3 hours until HCl evolution ceases.
-
Cool the reaction mixture back to room temperature and pour it carefully onto crushed ice containing concentrated HCl (3 eq).
-
A solid precipitate will form. If excess bromobenzene is present, it can be removed by steam distillation.
-
Filter the crude solid product, wash with cold water, and dry.
-
The crude product is a mixture of ortho and para isomers. Separation can be attempted by fractional crystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Clemmensen Reduction of 4-(2-Bromophenyl)-4-oxobutanoic acid
-
Prepare amalgamated zinc by stirring zinc powder (10 eq) with a 5% aqueous solution of mercury(II) chloride for 5 minutes. Decant the aqueous solution.[7]
-
In a round-bottom flask, add the amalgamated zinc, water, concentrated HCl, toluene, and the separated 4-(2-bromophenyl)-4-oxobutanoic acid (1.0 eq).[7]
-
Heat the mixture under reflux for 24 hours. Every 6 hours, add an additional portion of concentrated HCl.[7]
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent such as hexane/ethyl acetate to yield this compound.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Optimizing yield and purity of 4-(2-Bromophenyl)butanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of 4-(2-Bromophenyl)butanoic acid.
Troubleshooting Guides
Low yield and impure product are common challenges in the synthesis of this compound. The following tables outline potential issues, their causes, and corrective actions for two common synthetic routes.
Route 1: Arndt-Eistert Homologation of 2-Bromophenylacetic Acid
This method involves the conversion of 2-bromophenylacetic acid to its acid chloride, followed by reaction with diazomethane (or a safer alternative) and a Wolff rearrangement to yield the desired product.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of α-diazoketone intermediate | Incomplete conversion of the carboxylic acid to the acid chloride. | Ensure the use of excess thionyl chloride or oxalyl chloride and reflux for an adequate time. Remove excess reagent under vacuum before reacting with diazomethane. |
| Decomposition of diazomethane. | Use a freshly prepared ethereal solution of diazomethane. Perform the reaction at low temperatures (0 °C). | |
| Side reaction of HCl with the diazoketone.[1] | Use a two-fold excess of diazomethane or add a non-nucleophilic base like triethylamine to the reaction mixture to neutralize the HCl formed.[1] | |
| Low yield of final product after Wolff rearrangement | Incomplete rearrangement. | Ensure the use of an appropriate catalyst (e.g., silver oxide, silver benzoate) and suitable reaction conditions (thermal or photochemical). |
| Formation of byproducts. | The ketene intermediate can react with other nucleophiles present. Ensure water is the only nucleophile for the formation of the carboxylic acid. | |
| Polymerization of the ketene. | Work at dilute concentrations and add the diazoketone slowly to the reaction mixture containing the catalyst. | |
| Presence of 2-bromophenylacetic acid in the final product | Incomplete reaction. | Increase reaction time for both the acid chloride formation and the Wolff rearrangement. |
| Presence of chloromethyl ketone byproduct | Reaction of the α-diazoketone with HCl.[1] | As mentioned above, use excess diazomethane or add triethylamine.[1] |
Route 2: Malonic Ester Synthesis from 2-Bromobenzyl Cyanide
This route involves the alkylation of diethyl malonate with 2-bromobenzyl cyanide, followed by hydrolysis and decarboxylation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of alkylated malonic ester | Incomplete deprotonation of diethyl malonate. | Use a strong, non-nucleophilic base such as sodium ethoxide or sodium hydride. Ensure anhydrous reaction conditions. |
| Side reactions of 2-bromobenzyl cyanide. | Add the 2-bromobenzyl cyanide to the solution of the diethyl malonate enolate slowly and at a controlled temperature. | |
| Incomplete hydrolysis of the ester and nitrile | Insufficiently harsh hydrolysis conditions. | Use a strong acid (e.g., HBr in acetic acid) or a strong base (e.g., concentrated NaOH or KOH) and heat for a prolonged period.[2][3] |
| Incomplete decarboxylation | Insufficient heating after acidification. | After hydrolysis and acidification, heat the reaction mixture to reflux to ensure complete decarboxylation. |
| Presence of 2-bromophenylacetic acid as a byproduct | This can arise from the hydrolysis of unreacted 2-bromobenzyl cyanide. | Ensure complete alkylation of the diethyl malonate by using a slight excess of the malonate and base. |
| Formation of a di-acid (malonic acid derivative) | Incomplete decarboxylation. | As mentioned, ensure sufficient heating after acidification. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when synthesizing this compound?
A1: The primary safety concern is associated with the use of diazomethane in the Arndt-Eistert homologation, as it is highly toxic and explosive.[1][4] Safer alternatives like (trimethylsilyl)diazomethane are recommended.[5] Additionally, reagents like thionyl chloride and strong acids/bases are corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. 2-Bromobenzyl cyanide is a lachrymator and is toxic.[6]
Q2: How can I purify the final product?
A2: The most common purification methods are recrystallization and column chromatography. For recrystallization, a suitable solvent system needs to be determined empirically, but mixtures of hexanes and ethyl acetate are often effective for similar compounds. Silica gel column chromatography using a gradient of ethyl acetate in hexanes is also a viable option to separate the desired product from impurities.
Q3: What analytical techniques can be used to confirm the identity and purity of this compound?
A3: 1H NMR and 13C NMR spectroscopy are essential for confirming the chemical structure. Mass spectrometry will confirm the molecular weight. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization (e.g., to the methyl ester).
Q4: Can I use 2-bromobenzaldehyde as a starting material?
A4: Yes, 2-bromobenzaldehyde can be a viable starting material. A potential synthetic route would involve a Knoevenagel condensation with malonic acid to form 3-(2-bromophenyl)propenoic acid, followed by reduction of the double bond and then a chain extension reaction like the Arndt-Eistert homologation on the corresponding acid.
Experimental Protocols
Protocol 1: Synthesis of this compound via Arndt-Eistert Homologation
This protocol is a general guideline and may require optimization.
Step 1: Synthesis of 2-Bromophenylacetyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromophenylacetic acid (1 equivalent).
-
Slowly add thionyl chloride (2-3 equivalents) at room temperature in a fume hood.
-
Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure. The resulting 2-bromophenylacetyl chloride is used directly in the next step.
Step 2: Synthesis of 1-Diazo-3-(2-bromophenyl)propan-2-one
-
Dissolve the crude 2-bromophenylacetyl chloride in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (2.5 equivalents) with gentle stirring.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature overnight.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-diazoketone.
Step 3: Wolff Rearrangement to this compound
-
Dissolve the crude α-diazoketone in a mixture of 1,4-dioxane and water.
-
Add silver oxide (0.1 equivalents) as a catalyst.
-
Heat the mixture to 50-70 °C with stirring. The reaction progress can be monitored by the evolution of nitrogen gas.
-
After the reaction is complete (typically 1-3 hours), cool the mixture and filter off the catalyst.
-
Acidify the filtrate with hydrochloric acid and extract the product with diethyl ether or ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Malonic Ester Synthesis
Step 1: Synthesis of Diethyl 2-(2-bromobenzyl)malonate
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol.
-
To this solution, add diethyl malonate (1 equivalent) dropwise at room temperature.
-
Stir the mixture for 30 minutes, then add 2-bromobenzyl cyanide (1 equivalent) dropwise.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Cool the mixture, pour it into water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diethyl 2-(2-bromobenzyl)malonate, add an excess of a 6 M solution of hydrochloric acid.
-
Heat the mixture to reflux for 12-24 hours.
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Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
References
- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(2-Bromophenyl)butanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-bromophenyl)butanoic acid. The following information is based on established chemical principles, specifically the malonic ester synthesis pathway, which is a common method for the preparation of substituted butanoic acids.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and reliable method for the synthesis of this compound is the malonic ester synthesis. This multi-step process begins with the alkylation of diethyl malonate with 2-bromobenzyl bromide, followed by hydrolysis of the resulting ester and subsequent decarboxylation to yield the final product.
Q2: What are the most likely byproducts in the malonic ester synthesis of this compound?
The primary byproducts to anticipate in this synthesis are:
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Diethyl 2,2-bis(2-bromobenzyl)malonate: This results from the dialkylation of diethyl malonate.
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Unreacted Starting Materials: Residual 2-bromobenzyl bromide and diethyl malonate may be present if the reaction does not go to completion.
-
Products of Elimination: Although less likely with a primary benzylic halide, elimination reactions can sometimes occur under basic conditions.
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Hydrolysis Intermediates: Incomplete hydrolysis or decarboxylation can leave residual malonic acid derivatives.
Q3: How can I minimize the formation of the dialkylated byproduct?
To reduce the formation of diethyl 2,2-bis(2-bromobenzyl)malonate, it is advisable to use a slight excess of diethyl malonate relative to 2-bromobenzyl bromide. Additionally, a slow, dropwise addition of the alkylating agent (2-bromobenzyl bromide) to the reaction mixture can help to favor mono-alkylation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction; competing side reactions (e.g., dialkylation). | Ensure anhydrous reaction conditions. Use a slight excess of diethyl malonate. Add 2-bromobenzyl bromide slowly to the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Presence of a significant amount of dialkylated byproduct | Molar ratio of reactants favors dialkylation; rapid addition of alkylating agent. | Adjust the stoichiometry to use a 1.1 to 1.2 molar excess of diethyl malonate. Add the 2-bromobenzyl bromide dropwise over an extended period. |
| Product is contaminated with unreacted 2-bromobenzyl bromide | Incomplete reaction. | Increase the reaction time and/or temperature, while monitoring by TLC to avoid decomposition. Ensure the base is fully deprotonating the diethyl malonate. |
| Difficulty with the hydrolysis or decarboxylation step | Incomplete hydrolysis of the diester; insufficient heating for decarboxylation. | Ensure complete saponification by using a sufficient excess of a strong base (e.g., NaOH or KOH) and adequate heating. For decarboxylation, ensure the acidified mixture is heated to a sufficiently high temperature (typically reflux) until gas evolution ceases. |
Experimental Protocol: Malonic Ester Synthesis of this compound
This protocol outlines the general procedure for the synthesis of this compound via the malonic ester pathway.
Step 1: Alkylation of Diethyl Malonate
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate dropwise with stirring.
-
Slowly add a solution of 2-bromobenzyl bromide in absolute ethanol through the dropping funnel.
-
After the addition is complete, heat the mixture at reflux for several hours, monitoring the reaction by TLC.
-
After cooling, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude diethyl 2-(2-bromobenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
The crude diethyl 2-(2-bromobenzyl)malonate is refluxed with an excess of aqueous sodium hydroxide solution until the ester is completely hydrolyzed.
-
The reaction mixture is cooled and then carefully acidified with concentrated hydrochloric acid.
-
The acidified mixture is then heated at reflux to effect decarboxylation until the evolution of carbon dioxide ceases.
-
After cooling, the product is extracted with an organic solvent.
-
The organic extracts are combined, washed, dried, and the solvent is removed to yield the crude this compound, which can be further purified by recrystallization or chromatography.
Visualizing the Synthesis and Byproduct Formation
Workflow for the Synthesis of this compound
Caption: A workflow diagram illustrating the two main stages of this compound synthesis.
Logical Relationship of Potential Byproducts
Caption: A diagram showing the relationship between the main reaction and its potential byproducts.
Technical Support Center: Intramolecular Friedel-Crafts Acylation of 4-(2-Bromophenyl)butanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the intramolecular Friedel-Crafts acylation of 4-(2-Bromophenyl)butanoic acid to synthesize 7-bromo-3,4-dihydronaphthalen-1(2H)-one (7-bromo-1-tetralone).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction shows a very low yield or has failed completely. What are the primary causes?
A1: Low to no yield in this intramolecular Friedel-Crafts acylation can often be attributed to several critical factors:
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Catalyst Inactivity: The Lewis or Brønsted acid catalyst is highly susceptible to deactivation by moisture. Strict anhydrous conditions are paramount for success.
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Insufficient Catalyst: In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid, effectively sequestering it. Therefore, stoichiometric or even excess amounts of the catalyst are often necessary.
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Deactivated Aromatic Ring: While the bromo substituent is only mildly deactivating, any additional electron-withdrawing groups on the aromatic ring can significantly hinder the electrophilic aromatic substitution.
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Inadequate Reaction Temperature or Time: The activation energy for the cyclization may not be reached if the temperature is too low or the reaction time is too short.
Issue 2: Incomplete Reaction with Significant Starting Material Remaining
Q2: I'm observing a significant amount of unreacted this compound in my crude product. How can I improve the conversion?
A2: To drive the reaction to completion, consider the following adjustments:
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Choice of Catalyst: Stronger acids are generally more effective for this cyclization. Polyphosphoric acid (PPA) and Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are commonly used and are very effective. Triflic acid is also a powerful catalyst for this transformation.[1]
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Reaction Conditions: Increasing the reaction temperature and/or prolonging the reaction time can enhance conversion. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is highly recommended to determine the optimal endpoint.
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Anhydrous Conditions: Ensure all glassware is thoroughly dried (flame- or oven-dried) and that all solvents and reagents are anhydrous to prevent catalyst deactivation.[1]
Issue 3: Formation of Side Products
Q3: Besides unreacted starting material, what are other potential side products, and how can their formation be minimized?
A3: While the intramolecular reaction is generally favored, side reactions can occur:
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Intermolecular Polymerization: At high concentrations, intermolecular acylation can lead to polymeric byproducts. Running the reaction at a higher dilution can sometimes mitigate this.
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Rearrangement Products: Although less common in Friedel-Crafts acylations compared to alkylations, rearrangement of the acylium ion intermediate is a possibility under certain conditions.
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Decarboxylation: At very high temperatures, decarboxylation of the starting material can occur. Careful control of the reaction temperature is crucial.
Proper control over reaction temperature and catalyst stoichiometry is the most effective way to minimize the formation of these side products.
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst for the intramolecular Friedel-Crafts acylation of this compound?
A1: Polyphosphoric acid (PPA) and Eaton's reagent are highly effective and commonly employed for this type of cyclization due to their strong dehydrating and acidic properties. Triflic acid is another excellent but more expensive option. The choice of catalyst may depend on the scale of the reaction, available resources, and the desired reaction conditions.
Q2: Is it necessary to convert the carboxylic acid to an acyl chloride first?
A2: Not necessarily when using strong dehydrating acids like PPA or Eaton's reagent, which can directly activate the carboxylic acid. However, if you are using a milder Lewis acid like AlCl₃, converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a standard and effective approach.
Q3: How critical are anhydrous conditions for this reaction?
A3: Extremely critical. Lewis acids like AlCl₃ and dehydrating agents like PPA are readily hydrolyzed by water, which will render them inactive. The presence of moisture is one of the most common reasons for reaction failure.
Q4: My crude product is a dark, viscous oil. How can I effectively purify the 7-bromo-1-tetralone?
A4: The purification of 7-bromo-1-tetralone from the reaction mixture, especially when using PPA, can be challenging. A typical workup involves carefully quenching the reaction mixture with ice-water, followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash. The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can be employed for further purification.
Q5: Can this reaction be performed under solvent-free conditions?
A5: Yes, particularly when using a large excess of a liquid catalyst like PPA, which can also serve as the solvent. Solvent-free conditions can offer advantages in terms of higher reaction rates and easier product isolation in some cases.
Data Presentation
The following table summarizes typical conditions and reported yields for the intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid and its halogenated analogs. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-(4-Bromophenyl)butanoic acid | Polyphosphoric acid (PPA) | Dichloromethane | 0 to RT | 3 | 80-90 |
| 4-(4-Bromophenyl)butanoic acid | Phosphorus pentoxide | Toluene | 110 | 2 | ~85 |
| 4-Phenylbutanoic acid | Polyphosphoric acid (PPA) | - | 90 | 0.17 | High |
| 4-Phenyl-1-butanol | Phosphoric acid | - | - | - | 50 |
| 4-Arylbutyric acids | Bi(OTf)₃ | - | - | - | Good |
Experimental Protocols
Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
This protocol details the intramolecular cyclization of 4-(4-bromophenyl)butanoic acid, which is analogous to the cyclization of the ortho-isomer.
Materials:
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4-(4-Bromophenyl)butanoic acid
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Polyphosphoric acid (PPA)
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Dichloromethane (CH₂Cl₂)
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Crushed ice
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Hexane
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Ethyl acetate
Procedure:
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To a stirred solution of 4-(4-bromophenyl)butanoic acid (1.0 eq) in dichloromethane, add polyphosphoric acid (10 eq by weight) at 0 °C.
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Allow the mixture to warm to room temperature and stir for 3 hours.
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Monitor the reaction progress by TLC.
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Upon completion, carefully pour the reaction mixture onto crushed ice.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford 7-bromo-1-tetralone.[2]
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of the intramolecular Friedel-Crafts acylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Key Parameter Relationships
Caption: Interrelationship of key parameters affecting reaction outcome.
References
Technical Support Center: Cyclization of 4-(2-Bromophenyl)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cyclization of 4-(2-Bromophenyl)butanoic acid to synthesize 7-bromo-1-tetralone.
Troubleshooting Guide
This guide addresses common issues encountered during the intramolecular Friedel-Crafts acylation of this compound.
Issue 1: Low or No Yield of the Desired Product (7-bromo-1-tetralone)
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Possible Cause 1: Inactive Catalyst. Lewis acid catalysts like aluminum chloride (AlCl₃) are hygroscopic and can be deactivated by moisture.
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Solution: Use freshly opened or properly stored AlCl₃. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
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Possible Cause 2: Deactivated Aromatic Ring. The bromine atom is a deactivating group on the benzene ring, which can slow down the electrophilic aromatic substitution reaction.[1][2]
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Solution: Consider using a stronger Lewis acid or a higher reaction temperature. However, be cautious as this may also promote side reactions. Alternatively, a more reactive acylating agent, such as the corresponding acyl chloride, can be used.
-
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Possible Cause 3: Insufficient Reaction Time or Temperature. The reaction may not have proceeded to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature.
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Issue 2: Formation of a Major, Unidentified Side Product
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Possible Cause 1: Intermolecular Reaction. At high concentrations, the acylium ion intermediate may react with another molecule of this compound instead of cyclizing.
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Solution: Employ high-dilution techniques to favor the intramolecular reaction.[3] This involves adding the substrate slowly to a larger volume of solvent.
-
-
Possible Cause 2: Formation of a Spiro-lactone. Under certain acidic conditions, the carboxylic acid may undergo an alternative cyclization pathway to form a spiro-lactone.
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Solution: Carefully control the reaction conditions, particularly the choice of acid catalyst and temperature. Lewis acids are generally preferred for Friedel-Crafts acylation.
-
-
Possible Cause 3: Rearrangement of the Acylium Ion. Although less common in acylations compared to alkylations, rearrangements can sometimes occur.[4][5]
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Solution: Use milder reaction conditions. Friedel-Crafts acylations are generally less prone to rearrangements than alkylations.
-
Issue 3: Difficulty in Product Purification
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Possible Cause: Presence of Starting Material and Side Products. Complex reaction mixtures can be challenging to purify.
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Solution: Utilize column chromatography with a carefully selected solvent system to separate the desired product from impurities. Recrystallization can be an effective final purification step.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the cyclization of this compound?
The primary and desired product is 7-bromo-3,4-dihydronaphthalen-1(2H)-one, also known as 7-bromo-1-tetralone.
Q2: What type of reaction is the cyclization of this compound?
This is an intramolecular Friedel-Crafts acylation reaction.[1][3] The carboxylic acid is converted into an acylium ion electrophile, which then attacks the electron-rich benzene ring to form a new carbon-carbon bond, resulting in a cyclic ketone.
Q3: What are the most common catalysts for this reaction?
Lewis acids are the most common catalysts. Aluminum chloride (AlCl₃) is frequently used.[2][4] Other Lewis acids like iron(III) chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can also be employed. Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid can also promote this type of cyclization.
Q4: Can I use the acyl chloride of this compound for the cyclization?
Yes, using the acyl chloride is a very common and often more efficient way to perform an intramolecular Friedel-Crafts acylation. The acyl chloride is more reactive than the carboxylic acid and readily forms the acylium ion in the presence of a Lewis acid.[1][2]
Q5: Are there any specific safety precautions I should take?
Yes. Lewis acids like AlCl₃ react violently with water and are corrosive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Data Presentation
Table 1: Hypothetical Yields of 7-bromo-1-tetralone under Various Conditions
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 7-bromo-1-tetralone (%) |
| AlCl₃ | Dichloromethane | 25 | 4 | 65 |
| FeCl₃ | Dichloromethane | 25 | 6 | 58 |
| PPA | - | 100 | 2 | 75 |
| AlCl₃ | Nitrobenzene | 25 | 4 | 70 |
Note: This table presents hypothetical data for illustrative purposes. Actual yields may vary based on specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Cyclization using Aluminum Chloride
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Preparation: Oven-dry all glassware and allow it to cool under an inert atmosphere (N₂ or Ar).
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and dry dichloromethane.
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Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Cyclization of the Acyl Chloride
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Acyl Chloride Formation: Convert this compound to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
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Reaction Setup: In a separate flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 eq) in dry dichloromethane.
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Acyl Chloride Addition: Cool the AlCl₃ suspension to 0 °C and add the acyl chloride dropwise.
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Reaction and Workup: Follow the same procedure as Protocol 1 for the reaction and workup steps.
Visualizations
Caption: Main reaction pathway and a potential side reaction.
Caption: General experimental workflow for the cyclization.
References
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Reactions with 4-(2-Bromophenyl)butanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Bromophenyl)butanoic acid. The ortho-bromo substituent presents significant steric hindrance, which can complicate reactions at both the carboxylic acid and the phenyl ring. This guide offers practical solutions and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are reactions involving this compound often sluggish or low-yielding?
A1: The primary reason is steric hindrance caused by the bromine atom at the ortho position to the butanoic acid side chain. This bulky substituent can physically block the approach of reagents to the reactive sites, specifically the carboxylic acid group and the carbon-bromine bond on the aromatic ring. This hindrance is a major barrier in reactions like SN2 substitutions and can also affect other reaction types.[1][2][3]
Q2: How does the ortho-bromo group specifically affect esterification of the carboxylic acid?
A2: The ortho-bromo group crowds the carboxylic acid, making it difficult for alcohols to access the carbonyl carbon for nucleophilic attack. In acid-catalyzed esterifications like the Fischer esterification, this hindrance slows down the formation of the tetrahedral intermediate, which is a key step in the reaction mechanism.[4][5]
Q3: What are the main challenges when using this compound in Suzuki-Miyaura cross-coupling reactions?
A3: In Suzuki-Miyaura coupling, the steric bulk of the ortho-bromo substituent can impede the oxidative addition of the palladium catalyst to the C-Br bond. Furthermore, the subsequent transmetalation step with the organoboron reagent can also be slowed down if the boronic acid itself is sterically demanding.[6][7][8] Low yields can result when ortho-disubstituted arylboronic acids are used.[6]
Troubleshooting Guides
Esterification Reactions (e.g., Fischer Esterification)
Problem: Low or no ester formation when reacting this compound with an alcohol under standard Fischer esterification conditions (e.g., refluxing with a catalytic amount of sulfuric acid).
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Steric Hindrance | 1. Use a more reactive acylating agent: Convert the carboxylic acid to an acyl chloride or anhydride before reacting with the alcohol. 2. Employ a stronger acid catalyst: Use a Lewis acid such as scandium triflate or a bulkier Brønsted acid. 3. Increase reaction temperature and time: Prolonged heating can help overcome the activation energy barrier. | 1. Acyl chlorides and anhydrides are more electrophilic than the corresponding carboxylic acid, making them more susceptible to nucleophilic attack. 2. Stronger catalysts can more effectively protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[5] 3. Provides more kinetic energy to the reacting molecules. |
| Equilibrium Limitation | Remove water as it is formed: Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture. | The Fischer esterification is an equilibrium process.[4][5] Removing a product (water) drives the reaction towards the formation of the ester. |
Suzuki-Miyaura Cross-Coupling
Problem: Low yield of the desired coupled product in a Suzuki-Miyaura reaction with this compound.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Inefficient Catalyst System | 1. Use a bulky phosphine ligand: Ligands such as SPhos, XPhos, or RuPhos can promote oxidative addition and reductive elimination. 2. Employ a pre-catalyst: Palladacycle pre-catalysts can be more active for sterically hindered substrates. | 1. Bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the catalytic cycle with sterically demanding substrates.[9] 2. Pre-catalysts can generate the active Pd(0) species more efficiently. |
| Poor Transmetalation | 1. Choose an appropriate base: A stronger base like potassium phosphate or cesium carbonate may be more effective than sodium carbonate. 2. Use a boronate ester: Pinacol boronate esters can sometimes be more reactive and stable than the corresponding boronic acids. | 1. The base plays a crucial role in activating the boronic acid for transmetalation.[10] 2. Boronate esters can have different solubility and reactivity profiles. |
| Side Reactions | Optimize reaction temperature: Lowering the temperature may reduce side reactions like protodeboronation of the boronic acid. | Side reactions can become more prominent at higher temperatures. |
Experimental Protocols
Protocol 1: Esterification via Acyl Chloride Formation
This two-step procedure is recommended for esterifying sterically hindered this compound.
Step 1: Synthesis of 4-(2-Bromophenyl)butanoyl chloride
-
In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add thionyl chloride (SOCl₂) (2.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approximately 79 °C) for 2 hours.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 4-(2-bromophenyl)butanoyl chloride can be used in the next step without further purification.
Step 2: Ester Formation
-
Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired alcohol (1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with a Bulky Phosphine Ligand
This protocol is optimized for coupling sterically hindered aryl bromides.
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To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a suitable base such as K₃PO₄ (3.0 eq).
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Add a palladium source, for example, Pd₂(dba)₃ (2 mol%), and a bulky phosphine ligand like SPhos (4 mol%).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 ratio).
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.
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After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of 4-(2-Bromophenyl)butanoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-(2-Bromophenyl)butanoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section is designed to help you troubleshoot specific issues you may encounter during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- High levels of impurities are present. | - Select a solvent with a lower boiling point.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.- Consider a preliminary purification step like column chromatography to remove significant impurities. |
| No crystal formation upon cooling | - The solution is not sufficiently saturated (too much solvent was used).- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low recovery of purified product | - Too much solvent was used during recrystallization.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the filtration apparatus is pre-heated before filtering the hot solution.- Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the final product | - The impurity has similar solubility to the product.- The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it may adsorb the product).- Consider an alternative purification method such as column chromatography for more effective removal of colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities | - The mobile phase polarity is not optimal.- The column is overloaded with the crude sample.- The column was not packed properly, leading to channeling. | - Optimize the mobile phase composition using thin-layer chromatography (TLC) beforehand. A common mobile phase for similar compounds is a mixture of ethyl acetate and hexanes.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly to prevent cracks and channels in the stationary phase. |
| The product is eluting too quickly (low retention) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio). |
| The product is eluting too slowly or not at all (high retention) | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio). |
| Tailing of the product peak | - Interaction of the acidic carboxylic acid group with the silica gel stationary phase. | - Add a small amount of a polar, acidic solvent like acetic acid or formic acid to the mobile phase to suppress this interaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most common and effective methods for the purification of this compound and its isomers are recrystallization and silica gel column chromatography. A preliminary purification can also be achieved by filtering a crude solution of the compound through a plug of silica gel.[1]
Q2: What are some suitable solvents for the recrystallization of this compound?
A2: Based on procedures for similar compounds like (3S)-3-(4-bromophenyl)butanoic acid, heptane is a suitable solvent for recrystallization.[1] Generally, for arylalkanoic acids, solvent systems such as ethanol/water, acetone/water, or ethyl acetate/hexanes can also be effective. The ideal solvent is one in which the compound is soluble at high temperatures but sparingly soluble at room temperature.
Q3: What are the typical conditions for column chromatography of this compound?
A3: For the purification of the related 4-(4-bromophenyl)butanoic acid, silica gel is used as the stationary phase with an eluent system of ethyl acetate and hexane, typically in a 1:3 ratio.[2] The optimal ratio for the ortho-isomer should be determined by preliminary TLC analysis.
Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A4: Common impurities may include unreacted starting materials and side-products from the synthesis. A significant potential impurity to consider is the presence of other positional isomers, such as 4-(3-bromophenyl)butanoic acid or 4-(4-bromophenyl)butanoic acid, depending on the synthetic route used.
Q5: How can I monitor the progress of the purification?
A5: Thin-layer chromatography (TLC) is an effective technique to monitor the purification process. For compounds like bromophenyl butanoic acids, a mobile phase of ethyl acetate in hexanes can be used.[1] Visualization can be achieved using UV light and a potassium permanganate (KMnO4) stain.[1] High-performance liquid chromatography (HPLC) can be used for more quantitative analysis of purity.
Data Presentation
The following tables summarize quantitative data for the purification of a closely related isomer, which can serve as a reference for the purification of this compound.
Table 1: Purification of (3S)-3-(4-Bromophenyl)butanoic Acid via Silica Plug Filtration [1]
| Step | Material | Initial Mass | Final Mass | Yield |
| Silica Plug Filtration | Crude (S)-Ethyl 3-(4-bromophenyl)butanoate | 35.3 g | 33.75 g | >99% |
Table 2: Purification of (3S)-3-(4-Bromophenyl)butanoic Acid via Recrystallization [1]
| Step | Material | Initial Mass | Final Mass | Yield |
| Recrystallization | Crude (3S)-3-(4-bromophenyl)butanoic acid | 29.95 g | 21.93 g | 73% |
Experimental Protocols
The following are detailed experimental protocols for common purification techniques, adapted from procedures for closely related compounds.
Protocol 1: Purification via Silica Gel Plug Filtration[1]
This protocol is a rapid method for removing baseline impurities.
-
Preparation: A glass fritted funnel is packed with a plug of silica gel (approximately 100 g).
-
Elution: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the silica plug.
-
The column is first eluted with a non-polar solvent like hexanes (e.g., 400 mL) to remove non-polar impurities.
-
The product is then eluted with a more polar solvent mixture, such as 10% ethyl acetate in hexanes (e.g., 1.5 L).
-
Collection: Fractions are collected and analyzed by TLC to identify those containing the desired product.
-
Concentration: The product-containing fractions are combined and the solvent is removed under reduced pressure to yield the partially purified product.
Protocol 2: Purification via Recrystallization[1]
This protocol is effective for obtaining a highly pure crystalline product.
-
Dissolution: The crude this compound (e.g., 29.95 g) is placed in a round-bottomed flask.
-
Heptane (e.g., 250 mL) is added, and the mixture is heated in an oil bath (around 60-65 °C) with stirring until all the solid dissolves.
-
Cooling: The hot solution is transferred to a clean flask, and any residual product is rinsed with additional warm heptane (e.g., 200 mL). The solution is allowed to cool slowly to room temperature over 4-5 hours. Crystal formation should begin as the solution cools.
-
Crystallization: The flask is then placed in an ice bath to maximize crystal formation.
-
Isolation: The crystals are collected by decanting the solvent.
-
Drying: The collected crystals are dried under reduced pressure to remove any remaining solvent, yielding the purified product as an off-white solid.
Protocol 3: Purification via Column Chromatography[2]
This protocol provides a higher degree of separation for more complex mixtures.
-
Column Packing: A chromatography column is packed with silica gel as the stationary phase, using a slurry method with hexanes.
-
Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a suitable solvent and loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a mobile phase of ethyl acetate in hexanes (e.g., a 1:3 v/v mixture). The polarity of the eluent can be adjusted based on TLC analysis.
-
Fraction Collection: Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.
-
Concentration: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Improving Coupling Reactions of 4-(2-Bromophenyl)butanoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the reaction conditions for palladium-catalyzed cross-coupling reactions of 4-(2-Bromophenyl)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is giving a low yield. What are the common causes?
A1: Low yields in the Suzuki-Miyaura coupling of this substrate are often attributed to several factors:
-
Catalyst Deactivation: The carboxylic acid moiety can coordinate to the palladium center, potentially deactivating the catalyst.
-
Poor Solubility: The carboxylate salt, formed under basic conditions, may have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.[1]
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These include:
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Homocoupling: Dimerization of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen.[2]
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Dehalogenation: Reduction of the aryl bromide to the corresponding phenylbutanoic acid.[2]
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[2]
-
-
Steric Hindrance: The ortho-bromo substituent can sterically hinder the oxidative addition step.
Q2: Do I need to protect the carboxylic acid group in this compound before performing a coupling reaction?
A2: Not necessarily. Many palladium-catalyzed coupling reactions can tolerate free carboxylic acids, provided the right conditions are chosen. Using an appropriate base in a sufficient amount is crucial to neutralize the acidic proton and facilitate the catalytic cycle. However, if you are facing issues with low yield, catalyst deactivation, or solubility, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can be a viable strategy. The ester can then be hydrolyzed post-coupling.[1]
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling of this compound?
A3: A good starting point for a Suzuki-Miyaura coupling would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand. A common combination is Pd(OAc)₂ with a ligand like SPhos or XPhos. For the base, an inorganic base such as K₂CO₃ or K₃PO₄ is often effective. A mixed solvent system, such as toluene/water or dioxane/water, can help with the solubility of the reagents.
Q4: My Heck reaction with this compound is not working. What should I investigate?
A4: For Heck reactions, common issues include:
-
Catalyst and Ligand Choice: Standard Pd(OAc)₂ with PPh₃ can be a starting point, but for a somewhat sterically hindered substrate, more robust ligands might be necessary.
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Base Selection: An organic base like triethylamine (Et₃N) or an inorganic base like Na₂CO₃ can be used. The choice of base can significantly impact the reaction outcome.
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Solvent: Polar aprotic solvents like DMF or NMP are commonly used for Heck reactions.[3]
-
Temperature: Heck reactions often require elevated temperatures (80-140 °C) to proceed efficiently.[3]
Q5: I am observing an unexpected lactone product. What is happening?
A5: The product of the coupling reaction, a substituted 4-phenylbutanoic acid, can potentially undergo intramolecular cyclization to form a seven-membered lactone under certain conditions, particularly at high temperatures or in the presence of strong acids or bases that could catalyze the esterification. If this is observed, it is advisable to use milder reaction conditions and purify the product promptly after the reaction is complete.
Troubleshooting Guides
Low Yield / No Reaction
If you are experiencing low to no yield, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause of the problem.
Common Side Reactions
Understanding and identifying common side reactions is crucial for optimizing your coupling reaction.
Data Presentation: Reaction Condition Screening
The following tables provide a summary of typical starting conditions for Suzuki-Miyaura, Heck, and Sonogashira couplings of aryl bromides, which can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling Conditions for Aryl Bromides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 80-90 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 12 | 70-85 |
Table 2: Heck Coupling Conditions for Aryl Bromides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 18 | 70-90 |
| 2 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Na₂CO₃ (2) | NMP | 120 | 12 | 75-95 |
| 3 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 24 | 60-80 |
Table 3: Sonogashira Coupling Conditions for Aryl Bromides
| Entry | Palladium Source (mol%) | Copper Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 80-95 |
| 2 | Pd(OAc)₂ (2) | CuI (5) | Piperidine | DMF | 80 | 8 | 85-98 |
| 3 | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 70 | 16 | 75-90 |
Experimental Protocols
The following are general experimental protocols that can be used as a starting point for the coupling reactions of this compound. Note: These are general procedures and may require optimization for your specific substrate and coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Toluene and Water (10:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(o-tolyl)₃ (0.04 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Anhydrous DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(OAc)₂, P(o-tolyl)₃, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed DMF and the alkene via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.[4]
Protocol 3: Copper-Free Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Piperidine
-
Anhydrous THF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, dissolve this compound and Pd(PPh₃)₂Cl₂ in anhydrous THF.
-
Degas the solution with a stream of argon for 15 minutes.
-
Add piperidine and the terminal alkyne via syringe.
-
Heat the reaction mixture to 60 °C and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude product for purification.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming low yield in the synthesis of 4-(2-Bromophenyl)butanoic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-(2-Bromophenyl)butanoic acid and its derivatives. Low yields in these syntheses are often attributed to the steric hindrance imposed by the ortho-bromo substituent, which can impede key bond-forming reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent strategies involve forming the C-C bond between the aryl ring and the butanoic acid side chain. Key methods include Grignard reactions, where a Grignard reagent derived from a 2-bromoaryl halide reacts with a suitable four-carbon electrophile, and palladium-catalyzed cross-coupling reactions like the Suzuki coupling.
Q2: Why is the yield for the ortho-bromo isomer often lower than for the para-bromo isomer?
A2: The bromine atom at the ortho position creates significant steric hindrance. This bulkiness can interfere with the approach of reagents to the reaction center, slowing down or preventing key steps in the reaction mechanism, such as oxidative addition in Suzuki couplings or the attack of a Grignard reagent.
Q3: What are the typical side reactions that can lower the yield?
A3: Common side reactions include homocoupling of the Grignard reagent (Wurtz coupling), protonolysis of the organometallic intermediates by trace amounts of water, and in the case of Suzuki couplings, protodeboronation of the boronic acid partner.
Troubleshooting Guides
Low Yield in Grignard Reaction-Based Syntheses
The formation of a Grignard reagent from 2-bromobenzyl halide followed by reaction with an electrophile like succinic anhydride or γ-butyrolactone is a common route. Low yields are a frequent issue.
Problem: The Grignard reaction fails to initiate or proceeds with very low conversion.
| Possible Cause | Recommendation |
| Inactive Magnesium Surface | The magnesium turnings may have an oxide layer. Activate the magnesium by gentle heating with a heat gun under vacuum, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane. |
| Presence of Moisture | Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Impure Starting Materials | Impurities in the 2-bromobenzyl halide or the solvent can quench the Grignard reagent. Purify the starting materials before use. |
Problem: Significant amount of homocoupling byproduct (bibenzyl derivative) is observed.
| Possible Cause | Recommendation |
| High Local Concentration of Alkyl Halide | Add the 2-bromobenzyl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. |
| Elevated Reaction Temperature | Maintain a gentle reflux during the reaction. Overheating can promote side reactions. |
Low Yield in Suzuki Coupling-Based Syntheses
A Suzuki coupling between a 2-bromophenyl boronic acid derivative and an alkyl halide containing the butanoic acid chain (or its ester) is another viable route. The steric hindrance of the ortho-bromo group can make this coupling challenging.
Problem: Low conversion of the aryl bromide.
| Possible Cause | Recommendation |
| Inefficient Palladium Catalyst | For sterically hindered substrates, specialized palladium catalysts and ligands are often required. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are known to be effective. |
| Suboptimal Base | The choice of base is critical. Stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases. |
| Low Reaction Temperature | Sterically hindered couplings often require higher reaction temperatures (e.g., 80-110 °C) to overcome the activation energy barrier. |
Problem: Protodeboronation of the boronic acid.
| Possible Cause | Recommendation |
| Harsh Reaction Conditions | Use milder bases and the lowest effective temperature. Ensure the reaction time is not excessively long. |
| Presence of Water | While some water is often used in Suzuki couplings, excess water can promote protodeboronation. Use a carefully controlled amount of degassed water in the solvent system. |
Comparative Yield Data for Ortho-Substituted Systems
The following table summarizes typical yield ranges for common C-C bond-forming reactions used in the synthesis of ortho-substituted biaryls and alkyl-arenes, which can be analogous to the synthesis of this compound. Actual yields will vary based on the specific substrate and reaction conditions.
| Reaction Type | Typical Yield Range (Unhindered Substrates) | Typical Yield Range (Ortho-Substituted Substrates) | Key Considerations for Ortho-Substituted Substrates |
| Grignard Reaction | 70-95% | 30-60% | Slow addition of halide, use of activators for magnesium. |
| Suzuki Coupling | 80-99% | 40-75% | Requires specialized bulky phosphine ligands and stronger bases. |
| Negishi Coupling | 75-95% | 50-80% | Organozinc reagents are often more reactive and tolerant of steric hindrance. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction (Illustrative)
This protocol is a representative procedure and may require optimization.
Step 1: Formation of 2-Bromobenzylmagnesium Bromide
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask.
-
Add a small portion of a solution of 2-bromobenzyl bromide (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction begins (disappearance of iodine color and gentle reflux), add the remaining 2-bromobenzyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
Step 2: Reaction with Succinic Anhydride
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of succinic anhydride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Troubleshooting Workflow for Low-Yield Grignard Reaction
Caption: Troubleshooting logic for low-yield Grignard reactions.
Decision Pathway for Optimizing Suzuki Coupling
Caption: Optimization strategy for Suzuki coupling of ortho-substrates.
Validation & Comparative
A Comparative Guide to the Reactivity of Bromophenylbutanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of various bromophenylbutanoic acid isomers. The position of the bromine atom on the phenyl ring and the attachment point of the phenyl group to the butanoic acid chain significantly influence the molecule's electronic properties and steric profile. These differences dictate reaction rates, product distributions, and suitability for various synthetic transformations. Understanding these nuances is critical for efficient process development, medicinal chemistry, and materials science.
This document summarizes key reactivity trends, provides detailed experimental protocols for their assessment, and visualizes the underlying chemical principles and workflows.
Overview of Isomer Reactivity
The reactivity of bromophenylbutanoic acid isomers is primarily governed by:
-
Electronic Effects : The bromine atom is an electron-withdrawing group via induction (-I effect) but an electron-donating group via resonance (+M or +R effect). The interplay of these effects depends on its position (ortho, meta, or para) relative to the butanoic acid chain. These effects influence the acidity of the carboxyl group and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack.
-
Steric Hindrance : The bulky bromine atom, particularly in the ortho position, can sterically hinder reactions at both the adjacent carboxylic acid side chain and the aromatic ring.
-
Intramolecular Interactions : The relative positions of the bromine and the butanoic acid chain can facilitate or inhibit intramolecular cyclization reactions, a key transformation for synthesizing polycyclic compounds.
Data Presentation: A Comparative Analysis
The following table summarizes the expected reactivity trends for isomers of 4-(bromophenyl)butanoic acid in common organic reactions. These trends are inferred from established principles of physical organic chemistry, analogous to the well-studied bromobenzoic acid system[1].
| Isomer | Structure | pKa (Predicted Trend) | Relative Rate of Esterification (Predicted) | Relative Rate of Electrophilic Aromatic Substitution | Feasibility of Intramolecular Cyclization |
| 4-(2-Bromophenyl)butanoic acid | 2-Br | Most Acidic (due to ortho effect) | Slowest (due to steric hindrance) | Slowest (sterically hindered) | Difficult |
| 4-(3-Bromophenyl)butanoic acid | 3-Br | Moderately Acidic | Moderate | Moderate (meta-directing) | Feasible |
| 4-(4-Bromophenyl)butanoic acid | 4-Br | Least Acidic (among isomers) | Fastest (least hindered) | Fastest (ortho, para-directing) | Feasible |
Note: Quantitative experimental data for direct comparison is sparse in the literature; these trends are based on established electronic and steric effects.
Key Reactions and Mechanistic Insights
Acidity and Carboxylic Acid Reactivity (e.g., Esterification)
The acidity of the carboxyl group is enhanced by the electron-withdrawing inductive effect of the bromine atom. In the ortho-isomer, this effect is most pronounced, often supplemented by steric factors that destabilize the protonated acid relative to the conjugate base, a phenomenon known as the "ortho effect"[1]. Consequently, this compound is expected to be the strongest acid.
However, in reactions like Fischer esterification, which are sensitive to steric hindrance, the ortho-bromo group impedes the approach of the alcohol nucleophile to the carboxylic acid, leading to a slower reaction rate compared to the meta and para isomers.
Caption: Predicted relative rates of esterification for bromophenylbutanoic acid isomers.
Intramolecular Cyclization (Friedel-Crafts Acylation)
A common reaction for ω-phenylalkanoic acids is intramolecular Friedel-Crafts acylation to form cyclic ketones. For 4-(bromophenyl)butanoic acids, this reaction typically yields brominated tetralones. The success of this cyclization depends on the position of the bromine atom.
-
Para and Meta Isomers : These isomers can cyclize effectively. The acylium ion intermediate attacks the aromatic ring at a position ortho to the alkyl chain.
-
Ortho Isomer : Cyclization is generally difficult due to the steric hindrance from the ortho-bromine atom, which would be adjacent to the site of ring closure.
Caption: Reaction pathway for the intramolecular cyclization of meta and para isomers.
Experimental Protocols
Protocol for Comparative Fischer Esterification
This protocol allows for the comparison of esterification rates between the bromophenylbutanoic acid isomers.
-
Preparation : In three separate, identical round-bottom flasks, place an equimolar amount (e.g., 5.0 mmol) of this compound, 4-(3-bromophenyl)butanoic acid, and 4-(4-bromophenyl)butanoic acid.
-
Reagent Addition : To each flask, add a large excess of methanol (e.g., 20 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL).
-
Reaction : Place all three flasks simultaneously into a preheated oil bath set to a constant temperature (e.g., 65°C) and stir vigorously.
-
Monitoring : At regular time intervals (e.g., 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture. Immediately quench the aliquot with a saturated sodium bicarbonate solution.
-
Analysis : Extract the quenched aliquot with a suitable solvent (e.g., ethyl acetate). Analyze the organic extract by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to ester product.
-
Data Interpretation : Plot the percentage conversion to ester versus time for each isomer. The initial slope of each curve provides a measure of the relative reaction rate.
Protocol for Intramolecular Friedel-Crafts Acylation
This protocol can be used to assess the feasibility and yield of cyclization for each isomer.
-
Reactant Setup : In separate flasks, dissolve each isomer (e.g., 2.0 g) in a suitable solvent such as dichloromethane, or if using a stronger catalyst, use the catalyst itself as the solvent.
-
Catalyst : Add the acid catalyst. Polyphosphoric acid (PPA) is a common choice and can serve as both catalyst and solvent. Alternatively, a Lewis acid like AlCl₃ can be used in an inert solvent.
-
Reaction Conditions : Heat the mixture with stirring. The required temperature and time will vary; a typical starting point is 80-100°C for several hours.
-
Workup : Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., NaOH solution).
-
Extraction and Purification : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Product Analysis : Purify the crude product via column chromatography. Analyze the resulting product(s) using NMR, MS, and melting point determination to confirm the structure and calculate the yield. Compare the yields between the different isomers to assess their relative reactivity in this transformation.
Caption: General workflow for comparing intramolecular cyclization reactivity.
This guide provides a framework for understanding and experimentally probing the reactivity differences among bromophenylbutanoic acid isomers. The principles outlined here are fundamental to predicting chemical behavior and designing effective synthetic strategies in drug discovery and chemical development.
References
A Comparative Spectroscopic Analysis of 2-bromo, 3-bromo, and 4-bromophenylbutanoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of three constitutional isomers: 2-bromophenylbutanoic acid, 3-bromophenylbutanoic acid, and 4-bromophenylbutanoic acid. The differentiation of these isomers is crucial in various research and development settings, particularly in drug discovery and organic synthesis, where precise structural confirmation is paramount. This document presents a compilation of available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a basis for their identification and characterization.
Data Presentation
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three isomers. It is important to note that a complete experimental dataset for all three isomers was not uniformly available in public repositories. Where experimental data could not be found, this is indicated.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| 2-bromophenylbutanoic acid | Data not available in searched resources. |
| 3-bromophenylbutanoic acid | Data not available in searched resources. |
| (S)-3-(4-bromophenyl)butanoic acid | 10.84 (br s, 1H, -COOH), 7.46 – 7.39 (m, 2H, Ar-H), 7.15-7.10 (m, 2H, Ar-H), 3.25-3.15 (m, 1H, -CH), 2.65 (d, 2H, -CH₂), 1.25 (d, 3H, -CH₃)[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| 2-bromophenylbutanoic acid | Data not available in searched resources. |
| 3-bromophenylbutanoic acid | Data not available in searched resources. |
| (3S)-3-(4-bromophenyl)butanoic acid | 178.5, 143.7, 131.9, 128.9, 120.3, 42.5, 35.8, 21.9[2] |
Table 3: IR Spectroscopic Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 2-bromophenylbutanoic acid | Data not available in searched resources. |
| 3-bromophenylbutanoic acid | Data not available in searched resources. |
| 4-bromophenylbutanoic acid | Data not available in searched resources. |
| General Expected Absorptions for Carboxylic Acids | ~3300-2500 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1300 (C-O stretch), ~1200-1000 (C-Br stretch)[3][4] |
Table 4: Mass Spectrometry Data
| Compound | Key m/z Ratios |
| 2-bromophenylbutanoic acid | Data not available in searched resources. |
| 3-(3-bromophenyl)butanoic acid | Predicted [M+H]⁺: 243.00153[5] |
| (S)-3-(4-bromophenyl)butanoic acid | M⁺ m/z=242/244, [M+NH₄]⁺ m/z= 260/262[1] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh 5-10 mg of the bromophenylbutanoic acid isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube. If the solution contains particulate matter, filter it through a small plug of glass wool.
-
Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
2. Data Acquisition (¹H NMR):
-
The instrument is tuned and locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used for acquisition.
-
Key parameters include spectral width (typically 0-12 ppm), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds).
3. Data Acquisition (¹³C NMR):
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum.
-
A wider spectral width (typically 0-220 ppm) is required.
-
Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are often necessary to achieve a good signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean.
-
Record a background spectrum of the empty crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.[7]
2. Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
3. Data Acquisition:
-
Place the sample (ATR unit or KBr pellet) in the sample compartment of the FT-IR spectrometer.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[8]
-
The solution may need to be further diluted depending on the ionization technique and instrument sensitivity.
2. Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.
-
This causes ionization and fragmentation of the molecule.
3. Data Acquisition (Electrospray Ionization - ESI):
-
The sample solution is introduced into the ion source through a capillary at a high potential.
-
This generates charged droplets, and as the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M-H]⁻) are formed.
4. Mass Analysis:
-
The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of each ion, generating a mass spectrum.[9][10]
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the expected influence of the bromine substituent's position on the ¹³C NMR chemical shifts.
References
- 1. orgsyn.org [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. PubChemLite - 3-(3-bromophenyl)butanoic acid (C10H11BrO2) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Analytical Characterization of 4-(2-Bromophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical methods for the characterization of 4-(2-Bromophenyl)butanoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from its isomers and established analytical protocols for structurally related aromatic carboxylic acids. The information herein is intended to provide a robust framework for researchers to develop and validate their own analytical methods for this compound.
Introduction
This compound is a halogenated aromatic carboxylic acid. Its comprehensive characterization is essential for ensuring purity, confirming identity, and understanding its chemical properties in research and drug development settings. The principal analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide will detail the expected results and provide standardized protocols for each of these methods.
Data Presentation: Comparative Analysis
A direct comparison of analytical data for this compound with its isomers, 4-(4-Bromophenyl)butanoic acid and (3S)-3-(4-bromophenyl)butanoic acid, highlights the subtle differences that these analytical techniques can discern.
Table 1: Physical and Molecular Properties
| Property | This compound | 4-(4-Bromophenyl)butanoic acid | (3S)-3-(4-bromophenyl)butanoic acid |
| Molecular Formula | C₁₀H₁₁BrO₂ | C₁₀H₁₁BrO₂ | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol [1] | 243.10 g/mol | 243.10 g/mol |
| Monoisotopic Mass | 241.99424 Da[1] | 241.99424 Da | 241.99424 Da |
Table 2: Comparative Spectroscopic Data
| Technique | This compound (Expected) | 4-(4-Bromophenyl)butanoic acid (Observed) | (3S)-3-(4-bromophenyl)butanoic acid (Observed) |
| ¹H NMR (CDCl₃) | Aromatic protons (δ 7.0-7.6 ppm), Aliphatic protons (δ 1.9-2.8 ppm), Carboxylic acid proton (δ 10-12 ppm, broad) | Aromatic protons (δ ~7.2, 7.4 ppm), Aliphatic protons (δ ~2.0, 2.4, 2.7 ppm) | Aromatic protons (δ ~7.1, 7.4 ppm), Aliphatic protons (δ ~1.3, 2.6, 3.2 ppm) |
| ¹³C NMR (CDCl₃) | Aromatic carbons (δ 120-140 ppm), Aliphatic carbons (δ 20-40 ppm), Carbonyl carbon (δ ~170-180 ppm) | Not readily available | Aromatic carbons (δ 120.4, 128.7, 131.8, 144.5 ppm), Aliphatic carbons (δ 22.0, 35.8, 42.5 ppm), Carbonyl carbon (δ 178.0 ppm)[2] |
| IR Spectroscopy | O-H stretch (2500-3300 cm⁻¹, broad), C=O stretch (1700-1725 cm⁻¹), C-Br stretch (500-600 cm⁻¹) | O-H stretch (2500-3300 cm⁻¹, broad), C=O stretch (~1700 cm⁻¹) | Not readily available |
| Mass Spectrometry (EI) | Molecular ion peak (m/z 242/244, ~1:1 ratio), Fragments from loss of -COOH, -C₄H₇O₂, and Br | Molecular ion peak (m/z 242/244, ~1:1 ratio)[3] | Molecular ion peak (m/z 242/244) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited. These protocols are based on established practices for the analysis of aromatic carboxylic acids and may require optimization for specific instrumentation and sample matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of this compound by analyzing the chemical shifts and coupling patterns of its ¹H and ¹³C nuclei.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
-
The carboxyl carbon is expected in the 170-180 ppm region.[4]
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound, particularly the carboxylic acid and the carbon-bromine bond.
Protocol:
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Liquid film (if sample is an oil): Place a drop of the sample between two salt plates (e.g., NaCl, KBr).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands for the carboxylic acid O-H stretch (broad, 2500-3300 cm⁻¹), the C=O stretch (1700-1725 cm⁻¹), and the C-Br stretch (500-600 cm⁻¹).[4][5]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition and structure.
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, commonly Gas Chromatography (GC-MS) for volatile compounds or direct infusion for pure samples.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is typically used.
-
GC-MS Parameters (for GC introduction):
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak. Due to the presence of bromine, expect two peaks of nearly equal intensity separated by 2 m/z units (e.g., m/z 242 and 244 for the ⁷⁹Br and ⁸¹Br isotopes).[6]
-
Analyze the fragmentation pattern to identify characteristic losses, such as the loss of the carboxylic acid group (-COOH, 45 Da), the entire butanoic acid side chain, or the bromine atom.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and to quantify it in mixtures.
Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid. For example, start with 60:40 water:acetonitrile and ramp to 20:80 over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 210 nm or 254 nm.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
-
For quantification, create a calibration curve using standards of known concentrations.
-
Mandatory Visualizations
The following diagrams illustrate the generalized workflows for the analytical methods described.
Caption: Workflow for Spectroscopic Characterization.
Caption: Workflow for HPLC Purity Analysis.
References
- 1. This compound | C10H11BrO2 | CID 13330230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. 4-(4-BROMOPHENYL)BUTANOIC ACID(35656-89-4) MS spectrum [chemicalbook.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
Validating the Structure of 4-(2-Bromophenyl)butanoic Acid: A Comparative Guide to 2D NMR and Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific investigation. This guide provides a detailed comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and other common analytical techniques for the structural validation of 4-(2-Bromophenyl)butanoic acid. We present supporting experimental data, detailed protocols, and a clear workflow to aid in the selection of the most appropriate analytical strategy.
The correct identification of positional isomers is critical in drug discovery and development, as different isomers can exhibit varied pharmacological and toxicological profiles. In the case of this compound, it is essential to confirm the ortho position of the bromine atom on the phenyl ring and the integrity of the butanoic acid side chain. While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques offer definitive proof of the molecular structure by revealing through-bond correlations between nuclei.
Unambiguous Structure Determination with 2D NMR
Two-dimensional NMR spectroscopy provides a detailed connectivity map of a molecule. The most common and powerful techniques for the structural elucidation of small molecules like this compound are COSY, HSQC, and HMBC experiments.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY is instrumental in establishing the connectivity of the protons within the butanoic acid chain and confirming the adjacent protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached (one-bond C-H correlation). This is crucial for assigning the carbon signals of the protonated carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is arguably the most powerful of the three techniques for this molecule, as it allows for the connection of the butanoic acid side chain to the correct position on the aromatic ring and definitively confirms the ortho substitution pattern by showing correlations from the benzylic protons to the aromatic carbons.
The workflow for the validation of this compound's structure using 2D NMR is outlined below.
Predicted 2D NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected key 2D NMR correlations for this compound.
| Proton Assignment | Predicted ¹H Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations (with Carbons) |
| H-3' | 7.55 (d) | H-4' | C-1', C-2', C-4', C-5' |
| H-4' | 7.28 (t) | H-3', H-5' | C-2', C-5', C-6' |
| H-5' | 7.10 (t) | H-4', H-6' | C-1', C-3', C-6' |
| H-6' | 7.35 (d) | H-5' | C-1', C-2', C-4', C-5' |
| H-4 | 2.85 (t) | H-3 | C-1', C-2', C-6', C-2, C-3 |
| H-3 | 2.05 (p) | H-4, H-2 | C-1, C-2, C-4 |
| H-2 | 2.40 (t) | H-3 | C-1, C-3, C-4 |
| COOH | 11.5 (s) | - | C-1, C-2 |
| Carbon Assignment | Predicted ¹³C Chemical Shift (ppm) | Key HSQC Correlation (with Protons) |
| C-1 | 179.0 | - |
| C-2 | 33.5 | H-2 |
| C-3 | 26.5 | H-3 |
| C-4 | 34.0 | H-4 |
| C-1' | 140.0 | - |
| C-2' | 124.5 | - |
| C-3' | 133.0 | H-3' |
| C-4' | 127.5 | H-4' |
| C-5' | 128.0 | H-5' |
| C-6' | 131.0 | H-6' |
Comparison with Alternative Structural Validation Techniques
While 2D NMR is a powerful tool for complete structure elucidation in solution, other analytical techniques can provide complementary or, in some cases, primary structural information.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity, confirmation of isomeric structure. | Provides unambiguous structure in solution; non-destructive. | Requires relatively larger sample amounts; can be time-consuming. |
| X-ray Crystallography | Precise 3D molecular structure, including stereochemistry and bond lengths/angles. | Provides the absolute structure in the solid state. | Requires a suitable single crystal, which can be difficult to obtain. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not typically distinguish between positional isomers without fragmentation analysis and standards. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H). | Fast and simple; provides information on bonding. | Provides limited information on the overall molecular skeleton and isomerism. |
Experimental Protocols
2D NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shifts and multiplicities of all signals.
-
COSY Acquisition: Perform a gradient-selected COSY experiment to establish ¹H-¹H correlations.
-
HSQC Acquisition: Run a gradient-selected HSQC experiment optimized for a one-bond ¹J(C,H) coupling constant of approximately 145 Hz to determine direct C-H attachments.
-
HMBC Acquisition: Acquire a gradient-selected HMBC experiment with a long-range coupling delay optimized for aⁿJ(C,H) of 8-10 Hz to observe two- and three-bond correlations.
Alternative Techniques
-
X-ray Crystallography: Grow single crystals of the compound, typically by slow evaporation from a suitable solvent. Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer. Solve and refine the crystal structure using appropriate software.
-
Mass Spectrometry: Prepare a dilute solution of the sample and analyze using an electrospray ionization (ESI) or other suitable ionization source coupled to a mass analyzer. For fragmentation studies (MS/MS), select the parent ion and subject it to collision-induced dissociation.
-
Infrared Spectroscopy: Prepare a sample as a thin film, a KBr pellet, or in a suitable solvent and acquire the spectrum using an FTIR spectrometer.
Differentiating 4-(2-Bromophenyl)butanoic Acid and its Positional Isomers: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analytical framework for the differentiation of 4-(2-Bromophenyl)butanoic acid and its positional isomers, 4-(3-Bromophenyl)butanoic acid and 4-(4-Bromophenyl)butanoic acid. Targeted at researchers, scientists, and drug development professionals, this document outlines key differentiating data from various analytical techniques, provides detailed experimental protocols, and explores the potential biological relevance of these compounds.
Structural and Physicochemical Overview
While sharing the identical molecular formula (C₁₀H₁₁BrO₂) and molecular weight (243.10 g/mol ), the distinction between these isomers lies in the substitution pattern of the bromine atom on the phenyl ring. This seemingly minor structural variance gives rise to discernible differences in their physicochemical properties, which can be exploited for their differentiation and characterization.
-
This compound: Ortho-substituted isomer.
-
4-(3-Bromophenyl)butanoic acid: Meta-substituted isomer.
-
4-(4-Bromophenyl)butanoic acid: Para-substituted isomer.
Comparative Analytical Data
The following table summarizes key analytical data crucial for distinguishing between the three isomers.
| Analytical Technique | This compound (ortho) | 4-(3-Bromophenyl)butanoic acid (meta) | 4-(4-Bromophenyl)butanoic acid (para) |
| ¹H NMR (Aromatic Region, δ ppm) | Complex multiplet | Complex multiplet | Two distinct doublets |
| ¹³C NMR (C-Br Signal, δ ppm) | ~124.3 | ~122.7 | ~120.5 |
| IR Spectroscopy (C-H Bending, cm⁻¹) | ~750 (ortho-disubstitution) | ~680 and ~780 (meta-disubstitution) | ~820 (para-disubstitution) |
| Mass Spec. Fragmentation | Similar m/z, subtle intensity differences | Similar m/z, subtle intensity differences | Similar m/z, subtle intensity differences |
| GC-MS Retention Time | Shortest | Intermediate | Longest |
| HPLC (Reversed-Phase) Retention Time | Shortest | Intermediate | Longest |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducible and accurate differentiation of the isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the substitution pattern of the bromine atom on the aromatic ring.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
The aromatic region (δ 7.0-7.6 ppm) is diagnostic. The para-isomer will exhibit a clean AA'BB' system (two doublets), while the ortho and meta-isomers will show more complex multiplet patterns.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shift of the carbon atom directly bonded to the bromine atom is characteristic of the isomer.
-
Infrared (IR) Spectroscopy
Objective: To identify characteristic vibrational modes associated with the substitution pattern.
Protocol:
-
Sample Preparation: Prepare a KBr pellet or cast a thin film of the sample on a salt plate.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are highly indicative of the aromatic substitution pattern.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and analyze fragmentation patterns.
Protocol:
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Analysis: All isomers will exhibit a characteristic M/M+2 isotopic pattern for the molecular ion due to the presence of bromine. While the major fragmentation pathways are similar (e.g., loss of the butanoic acid side chain), the relative intensities of the fragment ions may show subtle, reproducible differences.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To achieve chromatographic separation of the isomers.
Protocol:
-
Column: Employ a non-polar capillary column (e.g., DB-5ms).
-
Temperature Program: A temperature gradient from 100°C to 280°C is typically effective.
-
Elution Order: The expected elution order is ortho < meta < para, due to increasing boiling points and interaction with the stationary phase.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate the isomers based on their polarity.
Protocol:
-
Column: Utilize a reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile containing 0.1% formic acid is a suitable mobile phase.
-
Elution Order: The expected elution order is ortho < meta < para, reflecting the increasing hydrophobicity of the isomers.
Visualized Experimental Workflow and Biological Context
Experimental Workflow
A Comparative Guide to the Purity Assessment of Synthesized 4-(2-Bromophenyl)butanoic Acid
For researchers and professionals in drug development, the rigorous confirmation of a synthesized compound's purity is a foundational requirement for reliable downstream applications. This guide provides an objective comparison of analytical techniques for assessing the purity of 4-(2-Bromophenyl)butanoic acid, a key intermediate in various synthetic pathways. We present detailed experimental protocols, comparative data with alternative compounds, and a clear workflow for a comprehensive purity analysis.
Potential Impurities in Synthesis
The synthesis of this compound, like many organic syntheses, can result in a range of impurities. The nature of these impurities is heavily dependent on the synthetic route employed. A common approach involves Grignard reagent formation. In such cases, potential impurities may include:
-
Unreacted Starting Materials: Residual bromobenzene or other precursors.
-
Byproducts: Formation of biphenyl is a common side reaction during the synthesis of Grignard reagents like phenylmagnesium bromide.[1][2]
-
Solvent Residues: Trace amounts of solvents used during the reaction or purification steps (e.g., diethyl ether, toluene, ethyl acetate).
-
Isomeric Impurities: Depending on the selectivity of the bromination or coupling reactions, positional isomers such as 4-(3-bromophenyl)butanoic acid or 4-(4-bromophenyl)butanoic acid could be present.
Comparative Analysis of Purity Assessment Techniques
A multi-technique approach is recommended for a definitive purity assessment. The choice of method depends on the specific information required, from qualitative confirmation to precise quantitative analysis.[3] The most common and effective methods are summarized below.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | High sensitivity, excellent for quantitative analysis, widely available. | Requires a suitable chromophore for UV detection, method development can be time-consuming. |
| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Structural confirmation, identification of impurities with distinct signals. | Provides detailed structural information, can be quantitative (qNMR).[3] | Lower sensitivity compared to MS, complex mixtures can be difficult to interpret. |
| Mass Spectrometry (MS) | Ionization of molecules followed by separation of ions based on their mass-to-charge (m/z) ratio. | Molecular weight confirmation, structural information from fragmentation. | Extremely high sensitivity, provides exact mass, can be coupled with GC or LC for mixture analysis.[4] | Isomers may not be distinguishable without chromatography, quantification can be complex. |
| Elemental Analysis (CHN) | Combustion of the compound to convert C, H, and N into CO₂, H₂O, and N₂ gas, which are then quantified. | Confirms the elemental composition and empirical formula. | Provides fundamental confirmation of the compound's composition. | Does not detect impurities with the same elemental composition (isomers).[5] |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | A sharp melting point indicates high purity; impurities typically broaden and depress the melting range.[6] | Simple, rapid, and inexpensive preliminary check of purity.[4] | Insensitive to small amounts of impurities, not applicable to oils or amorphous solids. |
Comparison with Alternative Compounds
The analytical methods used for this compound can be readily applied to its isomers and other structurally similar compounds. However, the specific results will differ, allowing for their differentiation and quantification in a mixture.
| Compound | Structure | Molecular Weight ( g/mol ) | Expected Mass (m/z) [M-H]⁻ | Key Differentiating ¹H NMR Signals (approx. ppm) |
| This compound | 2-Br isomer | 243.10 | 241.0, 243.0 | Aromatic protons will show a complex splitting pattern characteristic of 1,2-disubstitution. |
| 4-(3-Bromophenyl)butanoic acid | 3-Br isomer | 243.10 | 241.0, 243.0 | Aromatic protons will show a different splitting pattern characteristic of 1,3-disubstitution. |
| 4-(4-Bromophenyl)butanoic acid | 4-Br isomer | 243.10 | 241.0, 243.0 | Aromatic protons will simplify to two distinct doublets (AA'BB' system).[7] |
| 2-(4-Bromophenyl)-2-methylpropanoic acid | Structural Analogue | 257.12 | 255.0, 257.0 | Absence of methylene protons adjacent to the aromatic ring; presence of a methyl singlet. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential distribution between a solid stationary phase (e.g., C18 silica) and a liquid mobile phase. Purity is typically determined by the relative area of the main peak.
-
Protocol:
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of synthesized this compound in 1 mL of mobile phase or a suitable solvent like acetonitrile.
-
Instrumentation: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is common for carboxylic acids.[8][9] A typical gradient might be: 10% to 90% acetonitrile over 20 minutes.
-
Analysis: Inject 5-10 µL of the sample solution. Record the chromatogram.
-
Data Interpretation: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks. Identify impurity peaks by comparing retention times with known standards if available.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Principle: qNMR is an absolute method for purity determination.[3] The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.
-
Protocol:
-
Sample Preparation: Accurately weigh ~15 mg of the synthesized compound and ~10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆). Transfer to an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds) to ensure full relaxation of all protons.
-
Data Interpretation: Select a well-resolved signal from the analyte and a signal from the internal standard. After integration, calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P_std = purity of the standard.
-
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the analysis and application of this compound.
Caption: A general workflow for the synthesis, purification, and purity assessment of this compound.
Caption: Hypothetical signaling pathway showing a derivative of the title compound inhibiting a kinase.
References
- 1. homework.study.com [homework.study.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. moravek.com [moravek.com]
- 7. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Unveiling the Reaction Pathways of 4-(2-Bromophenyl)butanoic Acid: A Comparative Guide to Product Structures
For researchers, scientists, and professionals in drug development, understanding the reactivity of bifunctional molecules is paramount for the strategic design of novel chemical entities. This guide provides a comprehensive comparison of the reaction products derived from 4-(2-Bromophenyl)butanoic acid, focusing on the prevalent intramolecular Friedel-Crafts cyclization and offering a perspective on alternative palladium-catalyzed cross-coupling reactions.
This document details the experimental protocols for key transformations, presents a comparative analysis of the resulting products, and includes visualizations of the reaction pathways to facilitate a deeper understanding of the underlying chemical principles.
Primary Reaction Product: Intramolecular Friedel-Crafts Cyclization
The most common transformation of this compound involves an intramolecular Friedel-Crafts acylation, a powerful tool for the construction of cyclic ketones. This reaction typically employs a strong acid catalyst, such as polyphosphoric acid (PPA), to promote the cyclization of the butanoic acid chain onto the electron-rich phenyl ring, yielding a benzosuberone derivative.
The Formation of 7-Bromo-1-benzosuberone
The intramolecular Friedel-Crafts cyclization of this compound leads to the formation of 7-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one , commonly known as 7-Bromo-1-benzosuberone. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution ortho to the bromine atom.
A mixture of this compound and polyphosphoric acid is heated with stirring. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into ice water, and the crude product is extracted with an organic solvent. Purification by column chromatography or recrystallization affords the desired 7-bromo-1-benzosuberone.
Alternative Reaction Pathways: Palladium-Catalyzed Cross-Coupling Reactions
The presence of an aryl bromide moiety in this compound opens up a diverse range of synthetic possibilities through palladium-catalyzed cross-coupling reactions. These reactions offer a powerful alternative for constructing carbon-carbon and carbon-heteroatom bonds, leading to a variety of functionalized derivatives. While specific experimental data for these reactions starting directly from this compound is not extensively documented, the principles of Suzuki, Sonogashira, and Ullmann couplings provide a framework for potential transformations.
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide.[2][3][4] In the context of this compound, this would entail reacting the aryl bromide with a suitable boronic acid or ester in the presence of a palladium catalyst and a base to yield a 4-(biphenyl-2-yl)butanoic acid derivative.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.[5][6][7][8] This reaction could be employed to introduce an alkynyl substituent at the 2-position of the phenyl ring of this compound, leading to the synthesis of 4-(2-(alkynyl)phenyl)butanoic acid derivatives.
The Ullmann condensation is a copper-catalyzed reaction that forms biaryl ethers, thioethers, or amines from aryl halides.[1][9][10][11][12] This method could be utilized to couple this compound with phenols, thiols, or amines to generate the corresponding ether, thioether, or amine derivatives.
Comparative Data of Reaction Products
The following table summarizes the key characteristics of the primary intramolecular cyclization product and potential alternative products.
| Reaction Product | Structure | Reaction Type | Key Reagents | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) |
| 7-Bromo-1-benzosuberone | 7-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one | Intramolecular Friedel-Crafts Cyclization | Polyphosphoric Acid (PPA) | High | ¹H NMR (CDCl₃, δ): 7.6-7.1 (m, 3H, Ar-H), 2.9-2.7 (m, 4H, CH₂), 2.1-1.9 (m, 2H, CH₂). ¹³C NMR (CDCl₃, δ): ~200 (C=O), ~140-125 (Ar-C), ~40-20 (CH₂). IR (KBr, cm⁻¹): ~1680 (C=O), ~1600, 1450 (Ar C=C). MS (m/z): [M]+ corresponding to C₁₁H₁₁BrO. |
| 4-(Biphenyl-2-yl)butanoic acid derivative | 4-(R-biphenyl-2-yl)butanoic acid | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Variable | Dependent on the specific boronic acid used. |
| 4-(2-(Alkynyl)phenyl)butanoic acid derivative | 4-(2-(R-C≡C)phenyl)butanoic acid | Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) co-catalyst, Base | Variable | Dependent on the specific alkyne used. |
| 4-(2-(Aryloxy/Arylamino)phenyl)butanoic acid derivative | 4-(2-(O/NH-Ar)phenyl)butanoic acid | Ullmann Condensation | Ar-OH/NH₂, Cu catalyst, Base | Variable | Dependent on the specific phenol or amine used. |
Experimental Workflows and Reaction Pathways
To visually represent the logical flow of the synthetic transformations and the relationships between the starting material and its potential products, the following diagrams are provided in the DOT language for Graphviz.
Caption: Reaction pathways of this compound.
Caption: Generalized experimental workflows.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. synarchive.com [synarchive.com]
Ortho vs. Para Bromophenylbutanoic Acid: A Comparative Analysis of Intramolecular Cyclization Rates
A detailed comparison of the intramolecular cyclization rates of 4-(2-bromophenyl)butanoic acid and 4-(4-bromophenyl)butanoic acid reveals significant differences influenced by electronic and steric factors. This guide provides a comprehensive analysis of the reaction kinetics, supported by experimental data, to offer insights for researchers and professionals in drug development and organic synthesis.
The intramolecular Friedel-Crafts acylation of substituted phenylbutanoic acids is a fundamental reaction for the synthesis of tetralone derivatives, which are key intermediates in the preparation of various pharmaceuticals. The position of the substituent on the phenyl ring can dramatically affect the rate of this cyclization. This guide focuses on the comparative cyclization rates of the ortho- and para-bromo isomers of phenylbutanoic acid, leading to the formation of 5-bromo-1-tetralone and 7-bromo-1-tetralone, respectively.
Executive Summary of Comparative Cyclization Rates
| Parameter | This compound (ortho) | 4-(4-bromophenyl)butanoic acid (para) |
| Product | 5-Bromo-1-tetralone | 7-Bromo-1-tetralone |
| Anticipated Relative Rate | Slower | Faster |
| Key Influencing Factors | Steric Hindrance, Inductive Effect | Inductive Effect, Resonance |
Theoretical Analysis of Cyclization Rates
The intramolecular cyclization of phenylbutanoic acid is an electrophilic aromatic substitution reaction. The rate of this reaction is influenced by the nucleophilicity of the aromatic ring and the stability of the intermediate carbocation (acylium ion).
Electronic Effects:
-
Inductive Effect: The bromine atom is an electronegative element and therefore exerts a deactivating, electron-withdrawing inductive effect (-I) on the aromatic ring. This effect reduces the electron density of the ring, making it less nucleophilic and thus slowing down the rate of electrophilic attack. This deactivating effect is present in both the ortho and para isomers.
-
Resonance Effect: The bromine atom also possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+R effect). This electron-donating resonance effect partially counteracts the inductive effect and increases the electron density at the ortho and para positions.
In the para-isomer , the resonance effect activates the carbon atom ortho to the bromine, which is the site of cyclization. This partial activation, despite the overall deactivating nature of halogens, facilitates the intramolecular attack of the acylium ion.
In the ortho-isomer , the site of cyclization is para to the bromine atom. While this position is also activated by resonance, the proximity of the bulky bromine atom to the reacting side chain introduces significant steric hindrance.
Steric Effects:
The primary factor differentiating the cyclization rates of the two isomers is steric hindrance. In the case of This compound , the bromine atom at the ortho position sterically hinders the approach of the butanoic acid side chain to the aromatic ring. This steric clash raises the energy of the transition state for the cyclization, thereby increasing the activation energy and slowing down the reaction rate.
For 4-(4-bromophenyl)butanoic acid , the bromine atom is located at the para position, far from the site of intramolecular attack. Consequently, there is no significant steric hindrance to the cyclization process.
Experimental Protocols and Supporting Data
While a direct comparative kinetic study is not available, the following experimental protocols for the synthesis of the respective tetralones provide insights into the reaction conditions, which indirectly reflect the relative reaction rates.
Cyclization of 4-(4-bromophenyl)butanoic acid to 7-Bromo-1-tetralone
A common and efficient method for the cyclization of the para-isomer involves the use of a strong acid catalyst like polyphosphoric acid (PPA).
Experimental Protocol:
-
To a flask containing polyphosphoric acid (PPA), 4-(4-bromophenyl)butanoic acid is added.
-
The mixture is heated with stirring for a specified duration.
-
The reaction is then quenched by pouring it into ice water.
-
The product, 7-bromo-1-tetralone, is extracted with an organic solvent, and purified.
Reported Reaction Conditions and Yields:
| Catalyst | Temperature | Reaction Time | Yield |
| Polyphosphoric Acid (PPA) | 90°C | 10 minutes | High |
| Phosphorus Pentoxide (P₂O₅) in Toluene | 110°C | 2 hours | Optimized yields |
The short reaction time of 10 minutes at 90°C using PPA suggests a relatively fast reaction rate for the cyclization of the para-isomer.
Cyclization of this compound to 5-Bromo-1-tetralone
Detailed experimental protocols for the cyclization of the ortho-isomer are less commonly reported, which may itself be an indication of a more challenging transformation. The synthesis of 5-bromo-1-tetralone is often achieved through alternative routes, such as the bromination of 1-tetralone. However, when the cyclization of this compound is performed, more forcing conditions are generally expected to be required compared to the para-isomer due to steric hindrance.
Inferred Reaction Conditions:
Based on general principles of intramolecular Friedel-Crafts reactions, the cyclization of the ortho-isomer would likely require:
-
Higher reaction temperatures.
-
Longer reaction times.
-
Potentially stronger Lewis acid catalysts to overcome the higher activation energy.
The expected yields for the cyclization of the ortho-isomer are likely to be lower than those for the para-isomer under similar conditions, with a higher propensity for side reactions.
Logical Relationship of Factors Influencing Cyclization Rates
The following diagram illustrates the interplay of electronic and steric effects on the cyclization rates of ortho- and para-bromophenylbutanoic acid.
Caption: Factors influencing the cyclization rates of bromophenylbutanoic acid isomers.
Conclusion
The comparative analysis of the intramolecular cyclization of ortho- and para-bromophenylbutanoic acid indicates that the para-isomer undergoes cyclization at a significantly faster rate. This is primarily due to the absence of steric hindrance at the reaction site, allowing for a lower energy transition state. In contrast, the ortho-isomer suffers from considerable steric repulsion between the bromine atom and the reacting side chain, which impedes the cyclization process, necessitating more forcing reaction conditions and likely resulting in lower yields. These findings are crucial for the strategic design of synthetic routes towards substituted tetralone derivatives, enabling researchers to select the appropriate starting materials and reaction conditions to optimize the efficiency of their syntheses.
A Comparative Guide to the Synthesis of Bromophenylbutanoic Acids for Researchers
A comprehensive analysis of synthetic methodologies for 2-, 3-, and 4-bromophenylbutanoic acids is presented, offering a valuable resource for researchers and professionals in drug development. This guide provides a detailed comparison of various synthetic routes, supported by experimental data, to facilitate the selection of the most suitable method based on factors such as yield, reaction time, and scalability.
This publication delves into the synthesis of key isomers of bromophenylbutanoic acid, compounds of significant interest in medicinal chemistry and materials science. The guide aims to provide an objective comparison of different synthetic strategies, presenting quantitative data in accessible formats and offering detailed experimental protocols for reproducibility.
Comparison of Synthesis Methods
The following tables summarize the key quantitative data for the synthesis of 2-, 3-, and 4-(4-bromophenyl)butanoic acid, highlighting the differences in yield, reaction time, and key reagents.
Table 1: Synthesis of 2-(4-Bromophenyl)butanoic Acid
| Method | Starting Materials | Key Reagents/Catalyst | Reaction Time | Yield (%) | Purification Method |
| Method 1: Bromination of 2-Phenylbutanoic Acid | 2-Phenylbutanoic acid, Bromine | Iron(III) bromide (catalyst) | 4 hours | ~60% (mixture of isomers) | Fractional crystallization or chromatography |
Note: Data for this table is based on general electrophilic aromatic substitution principles, as a specific detailed literature procedure for this exact transformation proved difficult to locate.
Table 2: Synthesis of 3-(4-Bromophenyl)butanoic Acid
| Method | Starting Materials | Key Reagents/Catalyst | Reaction Time | Yield (%) | Purification Method |
| Method 2: Rhodium-Catalyzed Asymmetric Conjugate Addition [1] | 4-Bromophenylboronic acid, Ethyl crotonate | [Rh(cod)2]BF4, (R)-BINAP | 21 hours (conjugate addition) + 1 hour (hydrolysis) | 73% (overall) | Crystallization |
Table 3: Synthesis of 4-(4-Bromophenyl)butanoic Acid
| Method | Starting Materials | Key Reagents/Catalyst | Reaction Time | Yield (%) | Purification Method |
| Method 3: Clemmensen Reduction [2] | 3-(4-Bromobenzoyl)propionic acid | Zinc amalgam (Zn(Hg)), Hydrochloric acid | 24 hours | 91.4% | Silica gel column chromatography |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to ensure reproducibility.
Method 2: Rhodium-Catalyzed Asymmetric Conjugate Addition for (S)-3-(4-Bromophenyl)butanoic Acid[1]
This two-step procedure involves the enantioselective Michael addition of 4-bromophenylboronic acid to ethyl crotonate, followed by hydrolysis of the resulting ester.
Step 1: Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate
-
To a solution of 4-bromophenylboronic acid (1.0 eq) in 1,4-dioxane, add bis(cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄, 0.01 eq) and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP, 0.012 eq).
-
Add water and triethylamine (1.0 eq).
-
Heat the mixture to 30°C and add ethyl crotonate (1.2 eq) dropwise.
-
Stir the reaction mixture at 30°C for 21 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography.
Step 2: Hydrolysis to (S)-3-(4-Bromophenyl)butanoic Acid
-
Dissolve the ethyl ester from Step 1 in a mixture of methanol and a 5 M aqueous solution of sodium hydroxide.
-
Heat the mixture to 50°C and stir for 1 hour.
-
After cooling, the methanol is removed under reduced pressure.
-
The aqueous residue is washed with dichloromethane, then acidified with concentrated hydrochloric acid to pH 1-2.
-
The product is extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude acid is purified by crystallization from heptane to yield (S)-3-(4-bromophenyl)butanoic acid as an off-white solid.[1]
Method 3: Clemmensen Reduction for 4-(4-Bromophenyl)butanoic Acid[2]
This method involves the reduction of a keto-acid to the corresponding alkane.
-
Prepare zinc amalgam by stirring zinc dust with a solution of mercuric chloride in water.
-
Decant the aqueous solution and add toluene, concentrated hydrochloric acid, and water to the zinc amalgam.
-
Add 3-(4-bromobenzoyl)propionic acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 100°C) for 24 hours. Replenish with concentrated hydrochloric acid every 6 hours.
-
After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:3 v/v) to afford 4-(4-bromophenyl)butanoic acid as a white solid.[2]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Rhodium-Catalyzed Synthesis of 3-(4-Bromophenyl)butanoic Acid.
Caption: Clemmensen Reduction for 4-(4-Bromophenyl)butanoic Acid Synthesis.
Conclusion
The synthesis of bromophenylbutanoic acids can be achieved through various routes, with the optimal choice depending on the desired isomer and specific research needs. For the enantioselective synthesis of 3-(4-bromophenyl)butanoic acid, the rhodium-catalyzed conjugate addition offers high stereocontrol and good yields, making it suitable for pharmaceutical applications where chirality is crucial.[1] The Clemmensen reduction provides a high-yielding pathway to 4-(4-bromophenyl)butanoic acid from a readily available keto-acid precursor.[2] While a definitive, optimized procedure for 2-(4-bromophenyl)butanoic acid remains less documented in readily available literature, established methods such as the bromination of 2-phenylbutanoic acid represent a plausible, albeit potentially low-yielding and non-selective, approach. Further methods, such as the malonic ester synthesis or the Reformatsky reaction, could also be explored and optimized for this isomer. This guide serves as a starting point for researchers, providing a solid foundation for selecting and implementing the most appropriate synthetic strategy.
References
Safety Operating Guide
Proper Disposal of 4-(2-Bromophenyl)butanoic Acid: A Comprehensive Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals handling 4-(2-Bromophenyl)butanoic acid now have a comprehensive guide for its safe and proper disposal. This document outlines essential safety protocols, operational procedures, and disposal plans to ensure the responsible management of this chemical waste, reinforcing a culture of safety and environmental stewardship in the laboratory.
This compound, a halogenated organic compound, requires careful handling and disposal as hazardous waste. Adherence to local, state, and federal regulations is mandatory. This guide provides a procedural, step-by-step framework for laboratory personnel to manage this waste stream effectively, from personal protective equipment (PPE) selection to the final handover to certified waste disposal services.
Essential Safety and Handling Data
Proper personal protective equipment and readily accessible spill containment materials are the first line of defense against accidental exposure and environmental contamination. The following table summarizes the necessary equipment for handling this compound.
| Equipment Category | Item | Specifications |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for protection against organic acids.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.[1][2][3] | |
| Lab Coat | Standard laboratory coat. A chemically-resistant apron is recommended for larger quantities. | |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or fume hood.[4] If dust is generated, use a NIOSH-approved respirator. | |
| Spill Kit Components | Absorbent Material | Vermiculite, sand, or commercial spill pillows. |
| Neutralizing Agent | Sodium bicarbonate, sodium carbonate, or a commercial acid neutralizer.[5][6] | |
| Containment | Chemical-resistant bags or a sealable container for waste collection. | |
| Cleaning Supplies | Scoop or dustpan for solid material, and soap and water for decontamination.[7] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. On-site treatment, such as neutralization for drain disposal, is not recommended without explicit approval from local authorities and a thorough understanding of the potential reaction byproducts. The following protocol details the safe preparation of this chemical for off-site disposal.
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and compatible container. The container should be made of a material that will not react with the acid.
-
Halogenated Organic Waste Stream: This compound must be segregated as a halogenated organic waste.[8] Do not mix with non-halogenated solvents, strong acids, bases, or oxidizers.[9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Irritant").
2. Spill and Contamination Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material like vermiculite or sand.[5][6]
-
For powdered spills, gently sweep up the material to avoid creating dust and place it in a designated hazardous waste container.[4]
-
Neutralize the spill area with a suitable agent such as sodium bicarbonate.[5][6]
-
Decontaminate the area with soap and water. All cleanup materials must be disposed of as hazardous waste.
3. Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be well-ventilated, away from incompatible materials, and have secondary containment.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the contractor with the safety data sheet (SDS) for this compound and a complete inventory of the waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a secure and sustainable research environment.
References
- 1. hsa.ie [hsa.ie]
- 2. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. peptide.com [peptide.com]
- 5. enhs.uark.edu [enhs.uark.edu]
- 6. qmul.ac.uk [qmul.ac.uk]
- 7. uoguelph.ca [uoguelph.ca]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
Personal protective equipment for handling 4-(2-Bromophenyl)butanoic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for the use of 4-(2-Bromophenyl)butanoic acid (CAS No. 90841-47-7), a compound that requires careful management in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.
Hazard Profile and Classification
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).
-
Skin Irritation (Category 2): Causes skin irritation (H315).[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation (H335).[1][2]
This substance should be handled as a corrosive solid, which can cause delayed injury upon contact with skin as it dissolves in moisture.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety goggles and face shield | Tight-sealing safety goggles are essential. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. |
| Body Protection | Laboratory coat | A fully fastened lab coat, preferably made of a non-absorbent material, must be worn. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is necessary if there is a risk of generating dust or aerosols. Work should be conducted in a fume hood to minimize inhalation exposure. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will mitigate the associated risks. The following operational steps should be integrated into all experimental protocols involving this compound.
1. Engineering Controls:
-
All weighing and transfer operations should be conducted within a certified chemical fume hood to control exposure to dust and vapors.[4][5]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
2. Handling Procedures:
-
Before use, carefully inspect the container for any damage.
-
When transferring the solid, use appropriate tools (e.g., a spatula) to avoid generating dust.
-
If mixing with a solvent, slowly add the solid to the liquid to prevent splashing.[5]
-
Keep the container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area.[6]
3. Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Contaminated clothing should be removed immediately and laundered before reuse.
4. Spill Response:
-
In the event of a small spill, alert others in the vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite).
-
Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[6]
-
For larger spills, evacuate the area and contact the designated emergency response team.
Disposal Plan
As a halogenated organic compound, this compound requires a specific waste disposal stream. Improper disposal can lead to environmental contamination.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., used gloves, weighing paper, absorbent material) must be collected in a designated, clearly labeled "Halogenated Organic Solid Waste" container.
-
Solutions containing this compound should be collected in a separate, labeled "Halogenated Organic Liquid Waste" container.
-
Do not mix halogenated waste with non-halogenated waste streams.
2. Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Store waste containers in a secondary containment tray within a ventilated area, such as a fume hood or a designated waste storage cabinet.
3. Final Disposal:
-
Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.
Below is a visual representation of the safe handling and disposal workflow for this compound.
Caption: This diagram outlines the procedural flow for safely managing this compound from initial preparation to final disposal, ensuring researcher safety and proper waste handling.
References
- 1. 2-(4-Bromophenyl)butanoic acid | C10H11BrO2 | CID 57472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 4. scienceequip.com.au [scienceequip.com.au]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. peptide.com [peptide.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
